molecular formula C15H10F3N3OS B15543564 SC428

SC428

Número de catálogo: B15543564
Peso molecular: 337.3 g/mol
Clave InChI: KACLJUCCGUSGNY-AATRIKPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SC428 is a useful research compound. Its molecular formula is C15H10F3N3OS and its molecular weight is 337.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H10F3N3OS

Peso molecular

337.3 g/mol

Nombre IUPAC

1-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(E)-2-thiophen-2-ylethenyl]urea

InChI

InChI=1S/C15H10F3N3OS/c16-15(17,18)13-8-11(4-3-10(13)9-19)21-14(22)20-6-5-12-2-1-7-23-12/h1-8H,(H2,20,21,22)/b6-5+

Clave InChI

KACLJUCCGUSGNY-AATRIKPKSA-N

Origen del producto

United States

Foundational & Exploratory

SC428: A Deep Dive into its Pan-Androgen Receptor Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SC428, a novel small-molecule inhibitor of the androgen receptor (AR). This compound represents a significant advancement in the potential treatment of castration-resistant prostate cancer (CRPC) by uniquely targeting the N-terminal domain (NTD) of the AR. This allows it to overcome resistance mechanisms associated with conventional therapies that target the ligand-binding domain (LBD).[1][2] This document details the molecular interactions, cellular effects, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain

This compound is a first-in-class inhibitor that directly binds to the N-terminal domain of the androgen receptor.[1][2] This interaction is central to its pan-AR inhibitory effects, as it effectively suppresses the transcriptional activity of both the full-length androgen receptor (AR-FL) and its constitutively active splice variants, such as AR-V7 and ARv567es, which lack the LBD and are key drivers of resistance in CRPC.[1][2][3]

The mechanism of this compound is multi-faceted and includes:

  • Inhibition of Transcriptional Activity: By binding to the AR-NTD, this compound potently suppresses the transactivation of both AR-FL and its splice variants.[1][2][4]

  • Impediment of Nuclear Localization: The compound has been shown to hamper the androgen-stimulated nuclear translocation of AR-FL and the constitutive nuclear localization of AR-V7.[1][2][4]

  • Disruption of Homodimerization: this compound disrupts the homodimerization of AR-V7, a crucial step for its transcriptional activity.[1][2][4]

These actions collectively lead to a significant reduction in the expression of AR-regulated genes, inhibition of prostate cancer cell proliferation, and induction of apoptosis.[5][4]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: Inhibition of AR Splice Variant Transactivation by this compound [5]

AR Splice VariantCell LineAssayIC50 (μM)
AR-V7293TPSA-Luc Reporter Assay0.42
ARv567es293TPSA-Luc Reporter Assay1.31

Table 2: Inhibition of Prostate Cancer Cell Proliferation by this compound [5]

Cell LineAR StatusIC50 (μM)
LNCaPAR-FL (T878A)1.39
VCaPAR-FL, AR-V7, ARv567es1.01
22RV1AR-FL, AR-V71.13
PC3AR-negative6.49

Table 3: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model [5]

Treatment GroupDosage and AdministrationOutcome
This compound60 mg/kg, intraperitoneal, once daily for 18 daysInhibited tumor growth by inducing apoptosis.
This compound90 mg/kg, intraperitoneal, five times a week for 3 weeksReduced tumor growth by 50% and reduced tumor PSA to undetectable levels.

Visualizing the Mechanism and Workflows

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

SC428_Mechanism_of_Action cluster_AR_FL Full-Length AR (AR-FL) Pathway cluster_AR_V7 AR-V7 Splice Variant Pathway Androgen Androgen AR_FL_cyto AR-FL (Cytoplasm) Androgen->AR_FL_cyto Binds AR_FL_nuc AR-FL (Nucleus) AR_FL_cyto->AR_FL_nuc Translocation ARE Androgen Response Element AR_FL_nuc->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription AR_V7_cyto AR-V7 (Cytoplasm) AR_V7_nuc AR-V7 (Nucleus) AR_V7_cyto->AR_V7_nuc Constitutive Translocation AR_V7_dimer AR-V7 Dimer AR_V7_nuc->AR_V7_dimer Homodimerization ARE_V7 Androgen Response Element AR_V7_dimer->ARE_V7 Binds Gene_Transcription_V7 Gene Transcription ARE_V7->Gene_Transcription_V7 This compound This compound This compound->AR_FL_cyto Binds to NTD This compound->AR_FL_nuc Inhibits Nuclear Localization This compound->Gene_Transcription Inhibits This compound->AR_V7_cyto Binds to NTD This compound->AR_V7_nuc Inhibits Nuclear Localization This compound->AR_V7_dimer Disrupts Dimerization This compound->Gene_Transcription_V7 Inhibits

Figure 1: this compound Mechanism of Action on AR-FL and AR-V7 Signaling.

Experimental_Workflow_PSA_Luc cluster_transfection Cell Transfection (293T cells) cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis Plasmids PSA-Luc Reporter Plasmid pRL-TK (Internal Control) AR-V7 Expression Plasmid Transfection Transfect Cells Plasmids->Transfection Cells 293T Cells Cells->Transfection Treatment Treat with this compound (various conc.) or DMSO (control) for 48h Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Measure Firefly & Renilla Luciferase Activity Lysis->Luciferase_Assay Normalization Normalize Firefly to Renilla Activity Luciferase_Assay->Normalization IC50_Calc Calculate IC50 Value Normalization->IC50_Calc

Figure 2: Workflow for PSA-Luciferase Reporter Assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

PSA-Luciferase Reporter Assay

This assay is designed to quantify the ability of this compound to inhibit the transcriptional activity of AR splice variants.[5]

  • Cell Line: Human Embryonic Kidney 293T cells are used.[5]

  • Plasmids:

    • PSA-Luciferase (PSA-Luc) reporter plasmid containing the androgen-responsive promoter of the prostate-specific antigen gene.[5]

    • pRL-TK plasmid as an internal control for transfection efficiency.[5]

    • Expression plasmid for the specific AR splice variant being tested (e.g., AR-V7).[5]

  • Procedure:

    • 293T cells are transiently transfected with the PSA-Luc reporter, pRL-TK, and the AR splice variant expression plasmid.[5]

    • 24 hours post-transfection, the cells are treated with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO as a vehicle control in androgen-deprived media.[5]

    • After 48 hours of treatment, the cells are lysed.[5]

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[5]

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency.[5]

Cell Proliferation Assay

This assay determines the inhibitory effect of this compound on the growth of various prostate cancer cell lines.

  • Cell Lines: LNCaP, VCaP, 22RV1 (AR-positive), and PC3 (AR-negative) cells are used.[4]

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After allowing the cells to attach, they are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

    • The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

AR-V7 Homodimerization Assay (Immunoprecipitation)

This experiment investigates the effect of this compound on the dimerization of AR-V7.

  • Cell Line: A cell line endogenously or exogenously expressing a tagged version of AR-V7 (e.g., GFP-tagged AR-V7) is used.[4]

  • Procedure:

    • Cells are treated with this compound (e.g., 5 µM), a negative control (e.g., enzalutamide, 10 µM), or DMSO for a specified time (e.g., 5 hours).[4]

    • The cells are then lysed.[4]

    • Immunoprecipitation of the tagged AR-V7 is performed using appropriate antibodies or affinity beads (e.g., GFP-Trap beads).[4]

    • The immunoprecipitated proteins are then analyzed by western blotting to detect co-immunoprecipitated AR-V7, indicating dimerization.

Nuclear Localization Assay (Immunofluorescence)

This method visualizes the subcellular localization of AR variants and the effect of this compound.

  • Cell Line: A suitable cell line, such as LNCaP cells stably expressing GFP-tagged AR-V7, is used.[4]

  • Procedure:

    • Cells are grown on coverslips in androgen-deprived media.[4]

    • The cells are then treated with this compound (e.g., 5 µM), a control compound (e.g., enzalutamide, 10 µM), or DMSO for a defined period (e.g., 5 hours).[4]

    • The cells are fixed, and the nuclei are stained with DAPI.[4]

    • Images are acquired using a confocal microscope to visualize the localization of the fluorescently tagged AR-V7 in relation to the nucleus.[4]

In Vivo Xenograft Model

This preclinical model assesses the anti-tumor efficacy of this compound.

  • Animal Model: Male athymic nude mice are used.[5]

  • Cell Line: 22RV1 human prostate cancer cells are used for subcutaneous injection.[5]

  • Procedure:

    • 22RV1 cells are subcutaneously injected into the flanks of the mice.[5]

    • Once tumors reach a palpable size (e.g., 200 mm³), the mice are randomized into treatment and control groups.[5]

    • This compound is administered via intraperitoneal injection at specified doses and schedules (e.g., 60 mg/kg daily or 90 mg/kg five times a week).[5]

    • The control group receives the vehicle.[5]

    • Tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity.[5]

Conclusion

This compound presents a promising therapeutic strategy for castration-resistant prostate cancer by directly targeting the N-terminal domain of the androgen receptor.[2][3] Its unique, multi-faceted mechanism of action allows it to effectively inhibit both full-length AR and its clinically relevant splice variants, thereby overcoming a major mechanism of resistance to current antiandrogen therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other AR-NTD inhibitors.

References

SC428: A Technical Guide to a First-in-Class Androgen Receptor N-Terminal Domain Inhibitor for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to androgen deprivation therapy, frequently driven by constitutively active androgen receptor (AR) splice variants such as AR-V7, presents a formidable challenge in the treatment of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of SC428, a novel, first-in-class small molecule inhibitor that directly targets the N-terminal domain (NTD) of the androgen receptor. By binding to the AR-NTD, this compound exhibits a pan-AR inhibitory effect, effectively suppressing the transcriptional activity of both full-length AR (AR-FL) and its ligand-binding domain (LBD)-lacking splice variants. This document details the discovery, mechanism of action, quantitative efficacy, and detailed experimental protocols for the characterization of this compound, offering a foundational resource for researchers in the field.

Introduction: The Challenge of Androgen Receptor Splice Variants in CRPC

Androgen receptor signaling is a critical driver of prostate cancer progression.[1] While therapies targeting the AR ligand-binding domain (LBD) are initially effective, the development of CRPC is often associated with the expression of AR splice variants (AR-Vs) that lack the LBD.[1][2] The most prevalent of these, AR-V7, is constitutively active and confers resistance to second-generation antiandrogens like enzalutamide.[1][2] This has created an urgent need for novel therapeutic strategies that can inhibit AR activity independently of the LBD.

This compound has been identified as a novel small molecule that directly binds to the AR N-terminal domain (NTD), offering a promising therapeutic approach to overcome resistance mediated by AR splice variants. This guide summarizes the preclinical data and methodologies associated with the characterization of this compound.

Mechanism of Action of this compound

This compound exerts its inhibitory effects on both AR-FL and AR-Vs through a multi-faceted mechanism targeting the AR-NTD.

  • Direct Binding to AR-NTD: this compound directly binds to the N-terminal domain of the androgen receptor.

  • Inhibition of Transcriptional Activity: This binding potently suppresses the transactivation of both AR-FL and the splice variants AR-V7 and ARv567es.

  • Impediment of Nuclear Localization: this compound hinders the nuclear translocation of AR-FL in the presence of androgens and also impairs the nuclear localization of the constitutively nuclear AR-V7.

  • Disruption of Homodimerization: this compound has been shown to disrupt the homodimerization of AR-V7, a critical step for its transcriptional activity.

The following diagram illustrates the signaling pathway of AR and the points of inhibition by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_FL_inactive AR-FL (inactive) Androgen->AR_FL_inactive Binds AR_FL_active AR-FL (active) AR_FL_inactive->AR_FL_active Conformational Change AR_FL_nuc AR-FL AR_FL_active->AR_FL_nuc Nuclear Translocation AR_V7_protein AR-V7 AR_V7_nuc AR-V7 AR_V7_protein->AR_V7_nuc Constitutive Nuclear Localization SC428_cyto This compound SC428_cyto->AR_FL_active Inhibits Translocation SC428_cyto->AR_V7_protein Inhibits Translocation Dimerization Dimerization AR_FL_nuc->Dimerization AR_V7_nuc->Dimerization ARE Androgen Response Element (ARE) Dimerization->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates SC428_nuc This compound SC428_nuc->Dimerization Disrupts SC428_nuc->ARE Inhibits Binding

Caption: this compound inhibits multiple steps in the AR signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: Inhibition of AR Splice Variant Transactivation by this compound

AR Splice Variant Cell Line Assay IC50 (μM)
AR-V7 293T PSA-Luc Reporter Assay 0.42

| ARv567es | 293T | PSA-Luc Reporter Assay | 1.31 |

Table 2: Inhibition of Prostate Cancer Cell Proliferation by this compound

Cell Line AR Status IC50 (μM)
LNCaP AR-FL (T878A) 1.39
VCaP AR-FL, AR-V7, ARv567es 1.01
22RV1 AR-FL, AR-V7 1.13

| PC3 | AR-negative | 6.49 |

Table 3: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model

Treatment Group Dosage and Administration Outcome
This compound 60 mg/kg, intraperitoneal, once daily for 18 days Inhibited tumor growth by inducing apoptosis.

| this compound | 90 mg/kg, intraperitoneal, five times a week for 3 weeks | Reduced tumor growth by 50% and reduced tumor PSA to undetectable levels. |

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

PSA-Luciferase Reporter Assay

This assay quantifies the ability of this compound to inhibit the transcriptional activity of AR-V7.

  • Cell Line: Human Embryonic Kidney 293T cells.

  • Plasmids:

    • PSA-Luciferase (PSA-Luc) reporter plasmid containing the androgen-responsive promoter of the prostate-specific antigen gene.

    • pRL-TK plasmid (internal control for transfection efficiency).

    • Expression plasmid for AR-V7.

  • Protocol:

    • Seed 293T cells in 24-well plates at a density of 5 x 10^4 cells per well in maintenance medium with 10% charcoal-stripped fetal bovine serum (FBS).

    • After 24 hours, co-transfect the cells with the PSA-Luc reporter plasmid, the pRL-TK plasmid, and the AR-V7 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

    • After another 24 hours, replace the medium with fresh androgen-deprived media.

    • Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, and 5 µM) or DMSO as a vehicle control.

    • Incubate the cells for 48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Calculate the relative reporter activity and determine the IC50 value.

PSA_Luc_Workflow A Seed 293T cells in 24-well plates B Transfect with PSA-Luc, pRL-TK, and AR-V7 plasmids A->B C Treat with this compound or DMSO B->C D Incubate for 48 hours C->D E Measure Luciferase Activity D->E F Data Analysis (Normalize & IC50) E->F

Caption: Workflow for the PSA-Luciferase Reporter Assay.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of prostate cancer cell lines.

  • Cell Lines: LNCaP, VCaP, 22RV1, and PC3.

  • Reagent: Cell Counting Kit-8 (CCK-8) or similar viability reagent.

  • Protocol:

    • Seed cells (e.g., 2 x 10^3 cells/well for 22RV1) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or DMSO.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.

Nuclear Localization by Confocal Microscopy

This experiment visualizes the effect of this compound on the subcellular localization of AR-V7.

  • Cell Line: 22RV1 human prostate cancer cells.

  • Reagents:

    • Primary antibody against AR-V7.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear staining.

  • Protocol:

    • Grow 22RV1 cells on coverslips in a 6-well plate.

    • After 48 hours, treat the cells with this compound (e.g., 5 µM) or DMSO for 5 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with the primary anti-AR-V7 antibody.

    • Incubate with the fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI and mount the coverslips on microscope slides.

    • Acquire images using a confocal microscope.

In Vivo Xenograft Model

This experiment assesses the anti-tumor efficacy of this compound in a preclinical model of CRPC.

  • Animal Model: Male athymic nude mice.

  • Cell Line: 22RV1 human prostate cancer cells.

  • Protocol:

    • Subcutaneously inject 22RV1 cells (e.g., 3 x 10^6 cells in Matrigel) into the flanks of the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 60 mg/kg or 90 mg/kg) via intraperitoneal injection according to the specified schedule (e.g., daily or five times a week).

    • The control group receives the vehicle.

    • Monitor tumor volume and mouse body weight regularly.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

Xenograft_Workflow A Inject 22RV1 cells into nude mice B Allow tumors to grow to palpable size A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle C->D E Monitor tumor volume and body weight D->E F Excise tumors for analysis E->F

Caption: Workflow for the in vivo 22RV1 xenograft model.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of castration-resistant prostate cancer, particularly in cases driven by the expression of androgen receptor splice variants. Its unique mechanism of action, involving the direct targeting of the AR-NTD, allows it to overcome the limitations of current LBD-targeted therapies. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for further research and development of this and similar compounds. The ability of this compound to inhibit AR-V7 transactivation, disrupt its dimerization and nuclear localization, and suppress tumor growth in vivo underscores its potential as a valuable addition to the therapeutic arsenal (B13267) against advanced prostate cancer.

References

SC428: A Technical Guide to a Novel Pan-Androgen Receptor N-Terminal Domain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC428 is a novel small molecule inhibitor of the androgen receptor (AR), a critical driver in the progression of prostate cancer.[1][2][3][4] Unlike conventional anti-androgen therapies that target the ligand-binding domain (LBD) of the AR, this compound directly binds to the N-terminal domain (NTD).[1][2][3] This unique mechanism of action allows this compound to exhibit a pan-AR inhibitory effect, effectively suppressing the activity of both full-length AR (AR-FL) and its splice variants, such as AR-V7, which lack the LBD and are a common cause of resistance to current treatments.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and data presented for ease of comparison.

Chemical Structure and Properties

This compound is a synthetic small molecule with a well-defined chemical structure. Its physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(4-cyano-3-(trifluoromethyl)phenyl)-3-((E)-2-(thiophen-2-yl)vinyl)urea[1]
CAS Number 1898232-70-6[1][5][6]
Molecular Formula C15H10F3N3OS[1][5][6]
Molecular Weight 337.32 g/mol [1][5][6]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
SMILES O=C(NC=Cc1cccs1)Nc1ccc(C#N)c(C(F)(F)F)c1[7]

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted inhibition of the androgen receptor signaling pathway. By directly binding to the AR N-terminal domain, this compound effectively counteracts the mechanisms that drive castration-resistant prostate cancer (CRPC).[3]

The key aspects of this compound's mechanism of action include:

  • Pan-AR Inhibition: this compound inhibits the transcriptional activity of both full-length AR and its splice variants, including the constitutively active AR-V7 and ARv567es.[1][2][3]

  • Inhibition of AR Nuclear Translocation: It substantially suppresses the androgen-stimulated nuclear translocation of full-length AR.[1][3] Furthermore, it hampers the nuclear localization of AR-V7, which is a critical step for its function.[1][3]

  • Disruption of AR-V7 Homodimerization: this compound has been shown to disrupt the formation of AR-V7 homodimers, a process essential for its transcriptional activity.[1][3]

  • Suppression of AR-Regulated Gene Transcription: By inhibiting AR chromatin binding, this compound attenuates the transcription of AR-regulated genes.[1][3]

SC428_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_FL_dimer AR-FL Dimer ARE Androgen Response Element (ARE) AR_FL_dimer->ARE Binds AR_V7_dimer AR-V7 Dimer AR_V7_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Androgen Androgen AR_FL AR-FL Androgen->AR_FL Activates AR_FL->AR_FL_dimer Dimerizes & Translocates AR_V7 AR-V7 AR_V7->AR_V7_dimer Dimerizes & Translocates This compound This compound This compound->AR_FL Inhibits Translocation This compound->AR_V7 Inhibits Translocation & Dimerization

Caption: Mechanism of action of this compound in inhibiting androgen receptor signaling.

Quantitative Biological Activity

The efficacy of this compound has been quantified in various in vitro assays, demonstrating its potent inhibitory effects on AR signaling and cancer cell proliferation.

Assay TypeCell Line/TargetMetricValueReference
AR-V7 Transactivation 293TIC500.42 µM[8][9]
ARv567es Transactivation 293TIC501.31 µM[8][9]
AR-NTD Binding Purified ProteinK_D75 µM[9]
Cell Proliferation LNCaPIC501.39 µM[8]
Cell Proliferation VCaPIC501.01 µM[8]
Cell Proliferation 22Rv1IC501.13 µM[8]
Cell Proliferation PC3 (AR-negative)IC506.49 µM[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

AR-V7 Transcriptional Activity Assay (PSA-Luc Reporter Assay)

This assay quantifies the ability of this compound to inhibit the transcriptional activity of the AR-V7 splice variant.

  • Cell Line: Human Embryonic Kidney 293T cells.

  • Plasmids:

    • PSA-Luciferase (PSA-Luc) reporter plasmid.

    • pRL-TK plasmid (internal control).

    • Expression plasmid for AR-V7.

  • Procedure:

    • Transfect 293T cells with the PSA-Luc reporter, pRL-TK, and AR-V7 expression plasmids.

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO (vehicle control) in androgen-deprived media.

    • After 48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

AR_V7_Assay_Workflow Transfection 1. Transfect 293T cells (PSA-Luc, pRL-TK, AR-V7 plasmids) Treatment 2. Treat with this compound (48 hours) Transfection->Treatment Lysis 3. Cell Lysis Treatment->Lysis Luciferase_Assay 4. Dual-Luciferase Assay Lysis->Luciferase_Assay Data_Analysis 5. Data Analysis (Normalize Firefly to Renilla) Luciferase_Assay->Data_Analysis

Caption: Workflow for the AR-V7 transcriptional activity assay.

AR-V7 Homodimerization Assay (Immunoprecipitation)

This assay is designed to determine if this compound can disrupt the interaction between AR-V7 molecules.

  • Cell Lines: LNCaP cells engineered to stably express GFP-tagged AR-V7 (LNCaP-AR-V7) or 22RV1 cells.

  • Plasmids: pIRES-AR-V7 (for LNCaP-AR-V7) or pEGFP-c1-AR-V7 (for 22RV1).

  • Antibodies and Reagents: GFP-Trap beads, anti-AR antibody (N-20).

  • Procedure:

    • Culture LNCaP-AR-V7 or 22RV1 cells in androgen-deprived media.

    • Transfect the cells with the respective AR-V7 expression plasmids.

    • After an overnight recovery, treat the cells with this compound (e.g., 5 µM), enzalutamide (B1683756) (as a negative control, e.g., 10 µM), or DMSO for 5 hours.

    • Lyse the cells and perform immunoprecipitation of the GFP-tagged AR-V7 using GFP-Trap beads.

    • Analyze the immunoprecipitates by Western blot using an anti-AR antibody to detect co-precipitated, non-tagged AR-V7.

AR-V7 Nuclear Localization Assay (Confocal Microscopy)

This method visualizes the effect of this compound on the subcellular localization of AR-V7.

  • Cell Line: LNCaP-AR-V7 cells stably expressing GFP-tagged AR-V7.

  • Reagents: DAPI for nuclear staining.

  • Procedure:

    • Seed LNCaP-AR-V7 cells on coverslips in androgen-deprived media.

    • After 48 hours, treat the cells with this compound (e.g., 5 µM), enzalutamide (e.g., 10 µM), or DMSO for 5 hours.

    • Fix, permeabilize, and stain the cells with DAPI.

    • Visualize the subcellular localization of GFP-AR-V7 and the nucleus using a confocal microscope.

Direct Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) analysis is used to confirm the direct binding of this compound to the AR-NTD.

  • Instrumentation: A Biacore or similar SPR instrument.

  • Materials:

    • Sensor chip (e.g., CM5).

    • Purified recombinant AR-NTD protein.

    • This compound in a suitable running buffer containing DMSO.

  • Procedure:

    • Immobilize the purified AR-NTD protein onto the sensor chip surface.

    • Inject a series of concentrations of this compound over the chip surface.

    • Monitor the binding events in real-time by detecting changes in the refractive index.

    • Analyze the resulting sensorgrams to determine the binding kinetics (association and dissociation rates) and calculate the equilibrium dissociation constant (K_D).

Cell Proliferation Assay (WST-1 Assay)

This assay measures the effect of this compound on the proliferation of prostate cancer cell lines.

  • Cell Lines: LNCaP, VCaP, 22Rv1, and PC3.

  • Reagents: WST-1 cell proliferation reagent.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Add WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength to quantify the number of viable cells.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

In Vivo Tumor Growth Inhibition Assay (Xenograft Model)

This assay evaluates the in vivo efficacy of this compound in suppressing tumor growth.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Cell Line: 22Rv1 or other suitable prostate cancer cell line.

  • Procedure:

    • Subcutaneously inject prostate cancer cells into the flanks of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., by intraperitoneal injection) or vehicle control to the respective groups according to a predetermined dosing schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound represents a promising new therapeutic agent for the treatment of advanced prostate cancer, particularly in cases that have developed resistance to current anti-androgen therapies. Its unique mechanism of targeting the AR N-terminal domain allows it to overcome the limitations of LBD-targeted drugs. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of this compound and other NTD-targeting inhibitors. The ability of this compound to inhibit AR-V7 transactivation, disrupt its dimerization and nuclear localization, and suppress tumor growth in vivo underscores its potential as a valuable addition to the therapeutic arsenal (B13267) against CRPC.[2][3]

References

SC428: A Novel N-Terminal Domain Inhibitor Targeting Androgen Receptor Splice Variants in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of constitutively active androgen receptor (AR) splice variants, such as AR-V7, is a primary driver of resistance to androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This document provides a comprehensive technical overview of SC428, a novel small molecule inhibitor that directly targets the N-terminal domain (NTD) of the androgen receptor. By binding to the AR-NTD, this compound exhibits a pan-AR inhibitory effect, effectively suppressing the transcriptional activity of both full-length AR (AR-FL) and its ligand-binding domain (LBD)-lacking splice variants, including AR-V7 and ARv567es.[1][2] This guide details the quantitative efficacy of this compound, provides in-depth experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

Introduction

Androgen receptor signaling is a critical pathway in the progression of prostate cancer. While therapies targeting the AR ligand-binding domain (LBD) are initially effective, the development of CRPC is frequently associated with the expression of AR splice variants (AR-Vs) that lack the LBD.[1] The most prevalent of these, AR-V7, is constitutively active and confers resistance to current second-generation antiandrogens.[1][2] This has created an urgent need for novel therapeutic strategies that can inhibit AR activity independently of the LBD.[2][3] this compound is a first-in-class small molecule inhibitor that directly binds to the N-terminal domain of the androgen receptor, offering a promising approach to overcome resistance mediated by AR splice variants.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting AR splice variant activity and prostate cancer cell proliferation.

Table 1: In Vitro Efficacy of this compound

AssayCell LineTargetIC50Concentration RangeDurationKey Findings
Transcriptional Activity293T (PSA-Luc)AR-V70.42 µM10 nM - 1 µM48 hPotent inhibition of AR-V7 transcriptional activity.[4]
Transcriptional Activity293T (PSA-Luc)ARv567es1.31 µM10 nM - 1 µM48 hInhibition of ARv567es transcriptional activity.[4]
Cell ProliferationAR-Positive Cell LinesProliferation---Inhibited proliferation.
Cell ProliferationPC3 (AR-Negative)Proliferation6.49 µM--6-fold lower anti-proliferative effect compared to AR-positive cells.[4]
Gene TranscriptionLNCaP-ARAR-regulated genes5 µM-5 hAttenuated transcription of AR-regulated genes (ChIP).[4]
AR SignalingLNCaP-ARV7 & LNCaP-wt (Enzalutamide-resistant)PSA and UBE2C protein and mRNA levels0.5, 1, 2.5, 5 µM24 hInhibited PSA and UBE2C at both protein and mRNA levels (WB and qPCR).[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineTreatment RegimenDurationKey Findings
Male Nu/Nu mice22RV160 mg/kg, intraperitoneal, once daily18 daysInhibited tumor growth by inducing apoptosis.[1][4]
Male Nu/Nu mice22RV190 mg/kg, intraperitoneal, five times a week3 weeksReduced tumor growth by 50% and reduced tumor PSA to undetectable levels.[1]

Mechanism of Action

This compound exerts its inhibitory effects on both AR-FL and AR-Vs through a multi-faceted mechanism targeting the AR-NTD.[1] It potently decreases the transactivation of AR-V7 and ARv567es, as well as AR-FL and its LBD mutants.[2][3][4] For AR-FL, this compound substantially suppresses androgen-stimulated nuclear translocation, chromatin binding, and AR-regulated gene transcription.[2][3][4] Crucially, for the constitutively active AR-V7, this compound significantly attenuates its signaling, hampers its nuclear localization, and disrupts its homodimerization.[2][3]

Caption: Mechanism of this compound action on AR-V7.

Detailed Experimental Protocols

Luciferase Reporter Assay for AR-V7 Transcriptional Activity

This assay quantifies the ability of this compound to inhibit the transcriptional activity of AR-V7.[1]

  • Cell Line: Human Embryonic Kidney 293T cells.[1]

  • Plasmids:

    • PSA-Luciferase (PSA-Luc) reporter plasmid containing the androgen-responsive promoter of the prostate-specific antigen gene.[1]

    • pRL-TK plasmid (internal control for transfection efficiency).[1]

    • Expression plasmid for AR-V7.[1]

  • Procedure:

    • Seed 293T cells in 24-well plates.

    • Co-transfect cells with PSA-Luc, pRL-TK, and AR-V7 expression plasmids using a suitable transfection reagent.

    • After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control.

    • Incubate for an additional 48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

    • Calculate the IC50 value for this compound based on the dose-response curve.

Western Blot Analysis of AR-V7 Target Genes

This protocol assesses the effect of this compound on the protein expression of AR-V7 target genes like PSA and UBE2C.

  • Cell Lines: LNCaP-ARV7 and LNCaP-wt (Enzalutamide-resistant) cells.[4]

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations (e.g., 0.5, 1, 2.5, and 5 µM) for 24 hours.

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PSA, UBE2C, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for AR-V7 Target Gene Expression

This method is used to quantify the mRNA levels of AR-V7 target genes.

  • Cell Lines: LNCaP-ARV7 and LNCaP-wt cells.[4]

  • Procedure:

    • Treat cells with this compound as described for Western blotting.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for PSA, UBE2C, and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Confocal Microscopy for AR-V7 Nuclear Localization

This experiment visualizes the effect of this compound on the subcellular localization of AR-V7.

  • Procedure:

    • Grow cells on glass coverslips.

    • Treat the cells with this compound.

    • Fix the cells, stain the nuclei with DAPI, and mount the coverslips on microscope slides.[1]

    • Acquire images using a confocal microscope.[1]

In Vivo Xenograft Tumor Growth Assay

This experiment assesses the anti-tumor efficacy of this compound in a preclinical model of CRPC.[1]

  • Animal Model: Male athymic nude mice.[1]

  • Cell Line: 22RV1 human prostate cancer cells.[1]

  • Procedure:

    • Subcutaneously inject 22RV1 cells into the flanks of the mice.[1]

    • Once tumors reach a palpable size (e.g., 200 mm³), randomize the mice into treatment and control groups.[1]

    • Administer this compound (e.g., 60 mg/kg or 90 mg/kg) via intraperitoneal injection according to the specified schedule (e.g., daily or five times a week).[1]

    • The control group receives the vehicle.[1]

    • Monitor tumor volume and mouse body weight regularly.[1]

Experimental and Logical Workflows

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_biochemical cluster_functional cluster_invivo In Vivo Analysis start_invitro Prostate Cancer Cell Lines (e.g., 22RV1, LNCaP-ARV7) treatment Treatment with this compound (Varying Concentrations and Durations) start_invitro->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays functional_assays Functional Assays treatment->functional_assays western_blot Western Blot (Protein Expression) biochemical_assays->western_blot qpcr qPCR (mRNA Expression) biochemical_assays->qpcr luciferase Luciferase Assay (Transcriptional Activity) biochemical_assays->luciferase proliferation Cell Proliferation Assay functional_assays->proliferation confocal Confocal Microscopy (Nuclear Localization) functional_assays->confocal start_invivo Xenograft Model Generation (e.g., 22RV1 cells in nude mice) treatment_invivo This compound Administration (e.g., Intraperitoneal Injection) start_invivo->treatment_invivo monitoring Tumor Growth and PSA Level Monitoring treatment_invivo->monitoring endpoint Endpoint Analysis (e.g., Apoptosis Assay) monitoring->endpoint

Caption: A generalized experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of castration-resistant prostate cancer, particularly in cases driven by the expression of androgen receptor splice variants.[1] Its unique mechanism of action, involving the direct targeting of the AR-NTD, allows it to overcome the limitations of current LBD-targeted therapies.[1] The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for further research and development of this and similar compounds. The ability of this compound to inhibit AR-V7 transactivation, disrupt its dimerization and nuclear localization, and suppress tumor growth in vivo underscores its potential as a valuable addition to the therapeutic arsenal (B13267) against advanced prostate cancer.[1]

References

A Technical Guide to the In Vitro Efficacy of SC428, a Novel Androgen Receptor N-Terminal Domain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preliminary in vitro studies on the efficacy of SC428, a first-in-class small molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR). This compound presents a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), particularly in cases driven by AR splice variants (AR-Vs) that are resistant to current treatments. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on both full-length AR (AR-FL) and its splice variants, as well as on the proliferation of prostate cancer cells.

Table 1: Inhibition of AR Splice Variant Transactivation by this compound

AR Splice VariantCell LineAssayIC50 (μM)
AR-V7293TPSA-Luc Reporter Assay0.42[1][2]
ARv567es293TPSA-Luc Reporter Assay1.31[1][2]

Table 2: Inhibition of Prostate Cancer Cell Proliferation by this compound

Cell LineAR StatusIC50 (μM)
LNCaPAR-FL (T878A)1.39[1][2]
VCaPAR-FL, AR-V7, ARv567es1.01[1][2]
22RV1AR-FL, AR-V71.13[1][2]
PC3AR-negative6.49[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to the AR-NTD, a unique mechanism that overcomes the limitations of therapies targeting the ligand-binding domain (LBD).[1][3][4][5] This interaction leads to a cascade of inhibitory effects on the AR signaling pathway.

The binding of this compound to the AR-NTD potently suppresses the transcriptional activity of both AR-FL and the key splice variants AR-V7 and ARv567es.[1][2][3][5] Furthermore, this compound hinders the nuclear translocation of AR-FL in the presence of androgens and also impairs the nuclear localization of the constitutively active AR-V7.[1][2][3] A critical step in the transcriptional activity of AR-V7, its homodimerization, is also disrupted by this compound.[1][3][5]

SC428_Mechanism_of_Action cluster_ar_signaling Androgen Receptor (AR) Signaling AR_FL Full-Length AR (AR-FL) Dimerization Homodimerization AR_FL->Dimerization AR_Vs AR Splice Variants (AR-V7, ARv567es) AR_Vs->Dimerization Androgen Androgen Androgen->AR_FL Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Chromatin_Binding Chromatin Binding Nuclear_Translocation->Chromatin_Binding Gene_Transcription AR-Regulated Gene Transcription Chromatin_Binding->Gene_Transcription This compound This compound This compound->AR_FL Binds to NTD This compound->AR_Vs Binds to NTD This compound->Dimerization Disrupts This compound->Nuclear_Translocation Impedes This compound->Gene_Transcription Suppresses

This compound Mechanism of Action

Experimental Protocols

Detailed methodologies for the key experiments that established the in vitro efficacy of this compound are provided below.

This assay is designed to quantify the ability of this compound to inhibit the transcriptional activity of the AR-V7 splice variant.

  • Cell Line: Human Embryonic Kidney 293T cells are used for this assay.

  • Plasmids:

    • PSA-Luciferase (PSA-Luc) reporter plasmid, which contains the androgen-responsive promoter of the prostate-specific antigen gene.

    • pRL-TK plasmid, serving as an internal control for transfection efficiency.

    • An expression plasmid for AR-V7.

  • Procedure:

    • 293T cells are transfected with the PSA-Luc reporter, pRL-TK, and the AR-V7 expression plasmid.

    • 24 hours following transfection, the cells are treated with a range of concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) in androgen-deprived media.

    • After a 24-hour incubation period, the cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system to determine the inhibitory effect of this compound on AR-V7 transactivation.

This assay assesses the impact of this compound on the proliferation of various prostate cancer cell lines.

  • Cell Lines: A panel of prostate cancer cell lines is used, including LNCaP, VCaP, 22RV1 (AR-positive), and PC3 (AR-negative).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with increasing concentrations of this compound.

    • Following a 72-hour incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Experimental_Workflow_Cell_Based_Assays cluster_psa_luc PSA-Luciferase Reporter Assay cluster_proliferation Cell Proliferation Assay Transfection Transfect 293T cells with PSA-Luc, pRL-TK, and AR-V7 plasmids Treatment_Luc Treat with this compound or DMSO (24h) Transfection->Treatment_Luc Lysis_Luc Cell Lysis Treatment_Luc->Lysis_Luc Measurement_Luc Measure Luciferase Activity Lysis_Luc->Measurement_Luc Seeding Seed Prostate Cancer Cells in 96-well plates Treatment_Prolif Treat with this compound Seeding->Treatment_Prolif Incubation_Prolif Incubate for 72h Treatment_Prolif->Incubation_Prolif Viability_Assay Assess Cell Viability Incubation_Prolif->Viability_Assay

Workflow for In Vitro Cell-Based Assays

This experiment visualizes the effect of this compound on the nuclear translocation of AR-FL and AR-V7.

  • Cell Line: 22RV1 human prostate cancer cells are suitable for this experiment.

  • Procedure:

    • Cells are grown on coverslips in androgen-deprived media for 48 hours.

    • The cells are then treated with this compound (e.g., 5 µM) or a vehicle control for 5 hours.

    • Following treatment, the cells are fixed and their nuclei are stained with DAPI.

    • The coverslips are mounted on microscope slides.

    • Images are acquired using a confocal microscope to observe the subcellular localization of the androgen receptor.[2]

This assay is used to determine if this compound can disrupt the homodimerization of AR-V7.

  • Cell Line: 22RV1 cells are used.

  • Procedure:

    • 22RV1 cells are treated with this compound or a vehicle control.

    • The cells are then lysed, and the protein extracts are collected.

    • An antibody specific to AR-V7 is used to immunoprecipitate AR-V7 and any associated proteins.

    • The immunoprecipitated complexes are then analyzed by Western blotting to detect the presence of AR-V7 dimers.[2]

These techniques are employed to measure the effect of this compound on the protein and mRNA levels of AR-regulated genes.

  • Cell Lines: LNCaP-ARV7 and LNCaP-wt cells can be used.

  • Procedure:

    • Cells are treated with various concentrations of this compound for 24 hours.

    • For Western blotting, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., PSA, UBE2C) and a loading control.

    • For qPCR, total RNA is extracted, reverse-transcribed to cDNA, and the expression of target genes is quantified using specific primers.[2]

References

Unlocking New Therapeutic Avenues: The Potential of SC428 in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The emergence of castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling pathway. A key mechanism of resistance involves the expression of constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain (LBD) targeted by current therapies. This has spurred the development of novel therapeutic strategies aimed at different domains of the AR. SC428, a first-in-class small molecule inhibitor, has emerged as a promising agent that directly targets the N-terminal domain (NTD) of the androgen receptor, offering a pan-AR inhibitory effect. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in CRPC models, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Quantitative Efficacy of this compound

This compound has demonstrated potent inhibitory activity against both full-length AR and its splice variants, as well as significant anti-proliferative effects in various prostate cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Inhibition of AR Splice Variant Transactivation by this compound [1][2][3]

AR Splice VariantCell LineAssayIC50 (μM)
AR-V7293TPSA-Luc Reporter Assay0.42[1][2][3]
ARv567es293TPSA-Luc Reporter Assay1.31[1][2][3]

Table 2: Inhibition of Prostate Cancer Cell Proliferation by this compound [1][2]

Cell LineAR StatusIC50 (μM)
LNCaPAR-FL (T878A)1.39[1][2]
VCaPAR-FL, AR-V7, ARv567es1.01[1]
22RV1AR-FL, AR-V71.13[1]
PC3AR-negative6.49[1]

Table 3: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model [1]

Treatment GroupDosage and AdministrationOutcome
This compound60 mg/kg, intraperitoneal, once daily for 18 daysInhibited tumor growth by inducing apoptosis.[1]
This compound90 mg/kg, intraperitoneal, five times a week for 3 weeksReduced tumor growth by 50% and reduced tumor PSA to undetectable levels.[1]

Mechanism of Action: A Multi-pronged Attack on AR Signaling

This compound exerts its therapeutic effects through a unique mechanism that involves direct binding to the AR-NTD.[1][4][5] This interaction disrupts multiple key steps in the AR signaling cascade, leading to a comprehensive suppression of both full-length AR and AR-V activity.

The binding of this compound to the AR-NTD potently suppresses the transactivation of both AR-FL and the splice variants AR-V7 and ARv567es.[2][4][5][6] Furthermore, this compound hinders the nuclear translocation of AR-FL in the presence of androgens and also impairs the nuclear localization of the constitutively nuclear AR-V7.[1][4] A critical step for the transcriptional activity of AR-V7 is its ability to form homodimers; this compound has been shown to effectively disrupt this process.[1][4]

SC428_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR-V7 Dimerization AR-V7 Dimerization Gene Transcription Gene Transcription AR-V7 Dimerization->Gene Transcription AR-V7 AR-V7 AR-V7->AR-V7 Dimerization AR-FL AR-FL AR-FL->Gene Transcription Tumor Growth Tumor Growth Gene Transcription->Tumor Growth AR-FL_cyto AR-FL AR-FL_cyto->AR-FL Nuclear Translocation Androgen Androgen Androgen->AR-FL_cyto binds This compound This compound This compound->AR-V7 Dimerization Disrupts This compound->AR-V7 Inhibits Nuclear Localization This compound->Gene Transcription Inhibits This compound->AR-FL_cyto Inhibits Nuclear Translocation PSA_Luc_Reporter_Assay_Workflow Start Start Seed 293T Cells Seed 293T Cells Start->Seed 293T Cells Co-transfect Plasmids Co-transfect with PSA-Luc, pRL-TK, and AR-V7 plasmids Seed 293T Cells->Co-transfect Plasmids Treat with this compound Treat with this compound or Vehicle Control Co-transfect Plasmids->Treat with this compound Incubate Incubate for 24 hours Treat with this compound->Incubate Lyse Cells & Measure Luciferase Lyse Cells and Measure Dual-Luciferase Activity Incubate->Lyse Cells & Measure Luciferase Normalize & Calculate IC50 Normalize Data and Calculate IC50 Lyse Cells & Measure Luciferase->Normalize & Calculate IC50 End End Normalize & Calculate IC50->End Xenograft_Model_Workflow Start Start Inject 22RV1 Cells Subcutaneously inject 22RV1 cells into mice Start->Inject 22RV1 Cells Tumor Growth Allow tumors to grow to palpable size Inject 22RV1 Cells->Tumor Growth Randomize Mice Randomize mice into treatment and control groups Tumor Growth->Randomize Mice Administer Treatment Administer this compound or Vehicle Randomize Mice->Administer Treatment Monitor Monitor tumor volume and body weight Administer Treatment->Monitor Euthanize & Analyze Euthanize mice and analyze tumors Monitor->Euthanize & Analyze End End Euthanize & Analyze->End

References

An In-depth Technical Guide on the Initial Toxicity and Safety Profile of SC428 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro toxicity and safety profile of SC428, a novel small molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR). This compound has demonstrated potent activity against both full-length AR (AR-FL) and its constitutively active splice variants, such as AR-V7, which are implicated in the development of castration-resistant prostate cancer (CRPC). This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.

Quantitative Toxicity Profile of this compound

The primary toxicity observed for this compound in initial cell line studies is a potent anti-proliferative and pro-apoptotic effect, particularly in AR-positive prostate cancer cell lines. This targeted cytotoxicity is a desired outcome for an anti-cancer therapeutic. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective concentrations of this compound across various cell lines and AR splice variants.

Table 1: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusIC₅₀ (µM)Exposure Time
LNCaPAR-positive1.3930 minutes
VCaPAR-positive1.0130 minutes
22RV1AR-positive1.1330 minutes
PC3AR-negative6.4930 minutes

This data highlights the selectivity of this compound for AR-positive cell lines, with a significantly weaker anti-proliferative effect observed in the AR-negative PC3 cell line.[1]

Table 2: Inhibitory Activity of this compound against AR Splice Variants

AR VariantAssay SystemIC₅₀ (µM)Exposure Time
AR-V7293T (PSA-Luc)0.4248 hours
ARv567es293T (PSA-Luc)1.3148 hours

This compound demonstrates potent inhibition of the transcriptional activity of key AR splice variants that drive resistance to conventional anti-androgen therapies.[1]

Table 3: Effect of this compound on AR-FL Thermal Stabilization

Cell LineAssayEC₅₀ (µM)Exposure Time
LNCaPCETSA0.315 hours

This result indicates that this compound can reverse the DHT-induced thermal stabilization of full-length AR, suggesting direct target engagement.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following protocols are based on the descriptions provided in the cited literature.[1][2][3][4]

2.1. Cell Proliferation Assay

  • Cell Lines: LNCaP, VCaP, 22RV1, and PC3 cells were cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells were seeded in 96-well plates and treated with this compound at various concentrations (e.g., 1, 2.5, and 5 µM) for a specified duration (e.g., 30 minutes).

  • Analysis: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell counting kit. The IC₅₀ values were calculated from the dose-response curves.

2.2. AR-V7 and ARv567es Transactivation Assay

  • Cell Line: 293T cells were co-transfected with a PSA-luciferase reporter plasmid and a plasmid expressing either AR-V7 or ARv567es.

  • Treatment: Transfected cells were treated with a range of this compound concentrations (e.g., 10 nM - 1 µM) for 48 hours.

  • Analysis: Luciferase activity was measured to quantify the transcriptional activity of the AR splice variants. IC₅₀ values were determined from the inhibition of luciferase expression.

2.3. Cellular Thermal Shift Assay (CETSA)

  • Cell Line: LNCaP cells were treated with dihydrotestosterone (B1667394) (DHT) to induce AR-FL stabilization.

  • Treatment: Cells were then treated with this compound (e.g., 5 µM) for 5 hours.

  • Analysis: Cells were heated to various temperatures, and the soluble fraction of AR-FL was quantified by Western blotting. The ability of this compound to reverse DHT-induced stabilization was measured to determine the EC₅₀.

2.4. Apoptosis Induction

  • Animal Model: Mice transplanted with 22RV1 cells were treated with this compound.

  • Analysis: Tumor growth was monitored, and upon completion of the study, tumors were excised and analyzed for markers of apoptosis (e.g., TUNEL staining or caspase cleavage) to confirm that the inhibition of tumor growth was due to the induction of apoptosis.[1][2]

Visualizations: Signaling Pathways and Workflows

3.1. Mechanism of Action of this compound

This compound functions by directly binding to the N-terminal domain of the androgen receptor. This interaction disrupts key downstream signaling events for both full-length AR and its splice variants.

SC428_Mechanism cluster_ar_fl Full-Length AR (AR-FL) Pathway cluster_ar_v7 AR Splice Variant (AR-V7) Pathway DHT DHT AR_FL AR-FL DHT->AR_FL Binds & Activates AR_FL_nucleus AR-FL (Nucleus) AR_FL->AR_FL_nucleus Nuclear Translocation Chromatin Chromatin AR_FL_nucleus->Chromatin Binds Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Initiates AR_V7 AR-V7 AR_V7_dimer AR-V7 Dimerization AR_V7->AR_V7_dimer AR_V7_nucleus AR-V7 (Nucleus) AR_V7_dimer->AR_V7_nucleus Nuclear Localization V7_Gene_Transcription AR-V7 Mediated Gene Transcription AR_V7_nucleus->V7_Gene_Transcription Constitutively Active This compound This compound This compound->AR_FL Inhibits NTD This compound->AR_FL_nucleus Blocks Translocation This compound->AR_V7 Inhibits NTD This compound->AR_V7_dimer Disrupts Dimerization Cell_Viability_Workflow start Start cell_culture Culture Prostate Cancer Cell Lines (e.g., LNCaP, 22RV1) start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of this compound seeding->treatment incubation Incubate for Specified Duration treatment->incubation assay Add Viability Reagent (e.g., MTT) incubation->assay readout Measure Absorbance/ Luminescence assay->readout analysis Calculate IC50 from Dose-Response Curve readout->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for SC428 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC428 is a novel small-molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2][3][4][5] This unique mechanism of action allows this compound to inhibit both full-length AR (AR-FL) and its splice variants, such as AR-V7, which lack the ligand-binding domain (LBD) and are a common cause of resistance to conventional anti-androgen therapies in castration-resistant prostate cancer (CRPC). This compound has been shown to potently suppress the transcriptional activity of AR and its variants, inhibit the proliferation of prostate cancer cells, and impede tumor growth in preclinical models. These application notes provide detailed protocols for the use of this compound in cell culture experiments to evaluate its efficacy and mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of AR Splice Variant Transactivation by this compound

AR Splice VariantCell LineAssayIC50 (µM)
AR-V7293TPSA-Luc Reporter Assay0.42
ARv567es293TPSA-Luc Reporter Assay1.31

Table 2: In Vitro Inhibition of Prostate Cancer Cell Proliferation by this compound

Cell LineAR StatusIC50 (µM)
LNCaPAR-FL (T878A mutation)1.39
VCaPAR-FL, AR-V7, ARv567es1.01
22RV1AR-FL, AR-V71.13
PC3AR-negative6.49

Table 3: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model

Treatment GroupDosage and AdministrationOutcome
This compound60 mg/kg, intraperitoneal, once daily for 18 daysInhibited tumor growth by inducing apoptosis
This compound90 mg/kg, intraperitoneal, five times a week for 3 weeksReduced tumor growth by 50% and reduced tumor PSA to undetectable levels

Signaling Pathway and Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly targeting the N-terminal domain of the androgen receptor, thereby inhibiting multiple steps in the AR signaling pathway. In the absence of an inhibitor, androgens like dihydrotestosterone (B1667394) (DHT) bind to the LBD of the AR, leading to its dissociation from heat shock proteins (HSPs), homodimerization, and translocation to the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell proliferation and survival. AR splice variants, such as AR-V7, lack the LBD and are constitutively active, driving cancer progression even in low-androgen conditions.

This compound disrupts this pathway by:

  • Directly binding to the AR-NTD: This allows it to inhibit both full-length AR and AR splice variants.

  • Inhibiting Transcriptional Activity: By binding to the NTD, this compound prevents the recruitment of co-activators necessary for gene transcription.

  • Hampering Nuclear Localization: this compound has been shown to impair the nuclear translocation of both androgen-stimulated AR-FL and the constitutively nuclear AR-V7.

  • Disrupting Homodimerization: this compound can interfere with the homodimerization of AR-V7, a crucial step for its activity.

This compound Mechanism of Action in Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to LBD AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Homodimerization HSP Heat Shock Proteins (HSP) AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation AR_V7 AR-V7 (Splice Variant) AR_V7_dimer AR-V7 Dimerization AR_V7->AR_V7_dimer Constitutive Homodimerization AR_V7_dimer_nuc AR-V7 Dimer AR_V7_dimer->AR_V7_dimer_nuc Nuclear Localization SC428_cyto This compound SC428_cyto->AR Binds to NTD Inhibits Nuclear Translocation SC428_cyto->AR_V7_dimer Disrupts Dimerization ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds to DNA AR_V7_dimer_nuc->ARE Binds to DNA Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription SC428_nuc This compound SC428_nuc->AR_dimer_nuc Inhibits Transcriptional Activity SC428_nuc->AR_V7_dimer_nuc Inhibits Transcriptional Activity

Caption: this compound inhibits the androgen receptor signaling pathway.

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cell culture.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22RV1, PC3)

  • Complete growth medium appropriate for each cell line

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the appropriate growth medium. A typical concentration range to test is 0.1 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 48, 72, or 96 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Cell Viability Assay Workflow cluster_workflow MTS Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound/Vehicle B->C D Incubate for 48-96 hours C->D E Add MTS reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate IC50 G->H

Caption: Workflow for the cell viability (MTS) assay.

Western Blot Analysis for AR and AR-regulated Proteins

This protocol is to assess the effect of this compound on the protein levels of AR, AR-V7, and downstream targets like Prostate-Specific Antigen (PSA).

Materials:

  • Prostate cancer cells (e.g., 22RV1, LNCaP)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-AR-V7, anti-PSA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Use a loading control like GAPDH to ensure equal protein loading.

Western Blot Workflow cluster_workflow Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: Workflow for Western blot analysis.

Co-Immunoprecipitation (Co-IP) for AR-V7 Homodimerization

This protocol is to determine if this compound can disrupt the homodimerization of AR-V7.

Materials:

  • Prostate cancer cells expressing AR-V7 (e.g., 22RV1)

  • Plasmids for expressing tagged AR-V7 (e.g., GFP-AR-V7 and FLAG-AR-V7)

  • Transfection reagent

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Antibody for immunoprecipitation (e.g., anti-GFP)

  • Protein A/G magnetic beads

  • Antibody for western blotting (e.g., anti-FLAG, anti-AR)

Protocol:

  • Cell Transfection and Treatment:

    • Co-transfect cells with plasmids expressing differently tagged AR-V7 (e.g., GFP-AR-V7 and FLAG-AR-V7).

    • After 24 hours, treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for 5-24 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with the immunoprecipitating antibody (e.g., anti-GFP) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluates by western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-FLAG).

    • A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of dimerization.

Co-Immunoprecipitation Workflow cluster_workflow Co-IP Workflow A Co-transfect cells with tagged AR-V7 B Treat with this compound/Vehicle A->B C Cell Lysis B->C D Immunoprecipitate with antibody for one tag C->D E Capture with Protein A/G beads D->E F Wash beads E->F G Elute proteins F->G H Western blot for the other tag G->H

Caption: Workflow for Co-Immunoprecipitation.

Immunofluorescence for AR Nuclear Localization

This protocol visualizes the effect of this compound on the subcellular localization of AR or AR-V7.

Materials:

  • Prostate cancer cells (e.g., LNCaP, 22RV1)

  • Cell culture coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against AR or AR-V7

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a 24-well plate.

    • Once attached, treat cells with this compound (e.g., 5 µM) or vehicle (DMSO) for the desired time (e.g., 5 hours). For AR-FL localization, co-treat with an androgen like DHT.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cells using a fluorescence microscope. Capture images and analyze the nuclear versus cytoplasmic fluorescence intensity.

Immunofluorescence Workflow cluster_workflow Immunofluorescence Workflow A Seed cells on coverslips B Treat with this compound/Vehicle A->B C Fix and Permeabilize B->C D Block C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G DAPI Staining F->G H Mount and Image G->H

Caption: Workflow for Immunofluorescence.

References

Application Notes and Protocols for Performing a Proliferation Assay with SC428

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC428 is a novel, first-in-class small molecule inhibitor that directly targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2][3] This unique mechanism of action allows this compound to inhibit both the full-length androgen receptor (AR-FL) and its constitutively active splice variants, such as AR-V7, which lack the ligand-binding domain (LBD).[1][3] The emergence of AR splice variants is a significant mechanism of resistance to current antiandrogen therapies in castration-resistant prostate cancer (CRPC). By targeting the NTD, this compound offers a promising therapeutic strategy to overcome this resistance.

These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on prostate cancer cell lines using a common cell proliferation assay.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by disrupting multiple steps in the androgen receptor signaling pathway. It directly binds to the AR-NTD, leading to the suppression of transcriptional activity of both AR-FL and its splice variants. Furthermore, this compound has been shown to impede the nuclear localization of AR-FL and AR-V7 and disrupt the homodimerization of AR-V7, a critical step for its function.

SC428_Mechanism_of_Action cluster_AR_Signaling Androgen Receptor Signaling cluster_SC428_Intervention This compound Intervention Androgen Androgen AR_FL AR-FL Androgen->AR_FL Dimerization Dimerization AR_FL->Dimerization AR_V AR Splice Variants (e.g., AR-V7) AR_V->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation DNA_Binding DNA Binding Nuclear_Translocation->DNA_Binding Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation This compound This compound This compound->AR_FL Binds to NTD This compound->AR_V Binds to NTD This compound->Dimerization Disrupts This compound->Nuclear_Translocation Inhibits This compound->Gene_Transcription Suppresses

Caption: Mechanism of action of this compound on the androgen receptor signaling pathway.

Quantitative Data on this compound Efficacy

The following tables summarize the inhibitory effects of this compound on AR splice variant transactivation and prostate cancer cell proliferation.

Table 1: Inhibition of AR Splice Variant Transactivation by this compound

AR Splice VariantCell LineAssayIC50 (μM)
AR-V7293TPSA-Luc Reporter Assay0.42
ARv567es293TPSA-Luc Reporter Assay1.31

Table 2: Inhibition of Prostate Cancer Cell Proliferation by this compound

Cell LineAR StatusIC50 (μM)
LNCaPAR-FL (T878A)1.39
VCaPAR-FL, AR-V7, ARv567es1.01
22RV1AR-FL, AR-V71.13
PC3AR-negative6.49

Experimental Protocol: Cell Proliferation Assay Using a DNA-Binding Dye

This protocol describes a method to determine the anti-proliferative effects of this compound using a fluorescent DNA-binding dye. This assay is based on the principle that the fluorescence intensity is directly proportional to the number of cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22RV1, PC3)

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, Fetal Bovine Serum)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear-bottom black plates

  • Cell Proliferation Assay Kit with a DNA-binding dye (e.g., CyQUANT®)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Fluorometer (microplate reader) with appropriate filters for the chosen dye (e.g., excitation/emission ~485/530 nm)

Proliferation_Assay_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding B 2. Cell Adherence (24h) A->B C 3. This compound Treatment B->C D 4. Incubation (e.g., 72h) C->D E 5. Cell Lysis D->E F 6. Addition of DNA Dye E->F G 7. Fluorescence Measurement F->G H 8. Data Analysis (IC50) G->H

Caption: Workflow for the this compound cell proliferation assay.

Procedure:

  • Cell Seeding:

    • Harvest and count the desired prostate cancer cells.

    • Seed the cells in a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the end of the assay.

  • Cell Adherence:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to adhere.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium. A suggested concentration range is 0.01 µM to 100 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings, typically 72 hours. The incubation time should be optimized for each cell line.

  • Cell Lysis and Staining:

    • At the end of the incubation period, carefully remove the medium.

    • Wash the cells once with 100 µL of PBS.

    • Add the cell lysis buffer as per the manufacturer's instructions of the cell proliferation assay kit.

    • Add the DNA-binding dye solution to each well as per the kit's protocol.

    • Incubate for the recommended time at room temperature, protected from light, to allow the dye to bind to the cellular DNA.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate fluorometer with the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and dye but no cells).

    • Normalize the fluorescence intensity of the treated wells to the vehicle control wells (set as 100% proliferation).

    • Plot the percentage of cell proliferation against the log of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in a suitable software like GraphPad Prism.

General Proliferation Assay Methods:

There are several methods to measure cell proliferation, each with its own advantages and disadvantages.

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is an indirect measure of cell viability and proliferation. They are generally fast and suitable for high-throughput screening.

  • DNA Synthesis Assays (e.g., BrdU, EdU): These assays directly measure DNA replication by incorporating labeled nucleosides into newly synthesized DNA. They are considered highly accurate and reliable.

  • ATP Detection Assays: The amount of ATP is quantified as it is a marker for metabolically active cells. This method is sensitive and suitable for high-throughput applications.

  • DNA-Binding Dye Assays: These assays use fluorescent dyes that bind to DNA. The fluorescence intensity correlates with the number of cells. This method is sensitive and does not require radioactive materials.

References

Application Notes and Protocols: Western Blot Analysis of Androgen Receptor (AR) Inhibition by SC428

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer initiation and progression. Therapies targeting the AR's ligand-binding domain (LBD) are a cornerstone of treatment for advanced prostate cancer. However, the emergence of castration-resistant prostate cancer (CRPC) is often associated with the expression of AR splice variants (AR-Vs), such as AR-V7, which lack the LBD and are therefore resistant to conventional AR antagonists.[1] SC428 is a novel small-molecule inhibitor that directly targets the N-terminal domain (NTD) of the AR.[2][3] This unique mechanism of action allows this compound to exhibit a pan-AR inhibitory effect, suppressing the transcriptional activity of both full-length AR (AR-FL) and AR-Vs.[2][3]

These application notes provide a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of this compound on AR and AR-V7 protein levels in prostate cancer cell lines.

Principle of the Assay

Western blotting is a powerful and widely used technique to detect and quantify specific proteins within a complex biological sample, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. In this context, Western blotting is employed to measure the levels of AR-FL and AR-V7 in prostate cancer cells following treatment with this compound. A dose-dependent decrease in the protein levels of AR and its splice variants would indicate that this compound may induce their degradation or suppress their expression, providing a quantitative measure of its inhibitory activity.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis showing the dose-dependent effect of this compound on the protein expression of full-length Androgen Receptor (AR-FL) and the AR-V7 splice variant in 22Rv1 prostate cancer cells. Protein levels were quantified by densitometry and normalized to a loading control (e.g., GAPDH).

Treatment GroupConcentration (µM)AR-FL Expression (Relative to Vehicle)AR-V7 Expression (Relative to Vehicle)
Vehicle (DMSO)01.001.00
This compound1.00.780.75
This compound2.50.520.48
This compound5.00.250.21

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to evaluate the effect of this compound on AR and AR-V7 protein levels in prostate cancer cell lines such as LNCaP and 22Rv1.

Materials and Reagents
  • Cell Lines: LNCaP (AR-FL positive, AR-V7 negative), 22Rv1 (AR-FL and AR-V7 positive)

  • Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Hormone-Depleted Media: RPMI-1640, 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS), 1% Penicillin-Streptomycin

  • This compound: Prepare a stock solution in DMSO.

  • Vehicle Control: DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • Transfer Membrane: PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Anti-AR (N-terminal specific, to detect both AR-FL and AR-V7)

    • Anti-AR-V7 (specific to the unique C-terminus of AR-V7)

    • Anti-GAPDH or Anti-β-actin (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence detection system

Experimental Procedure
  • Cell Culture and Treatment:

    • Culture LNCaP or 22Rv1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • For experiments investigating androgen-dependent signaling, switch the cells to hormone-depleted media for 24-48 hours prior to treatment.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 2.5, 5 µM) or vehicle (DMSO) for the desired duration (e.g., 24 hours).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-AR or anti-AR-V7, and anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins (AR-FL and AR-V7) to the loading control (GAPDH).

Visualizations

Signaling Pathway of AR Inhibition by this compound

AR_Inhibition_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP_complex AR-FL-HSP Complex Androgen->AR_HSP_complex binds AR_FL AR-FL AR_FL_dimer AR-FL Dimer AR_FL->AR_FL_dimer Inhibition Inhibition AR_FL->Inhibition inhibited by this compound HSP HSP HSP->AR_HSP_complex AR_HSP_complex->AR_FL dissociates SC428_cyto This compound SC428_cyto->AR_FL binds to NTD AR_V7 AR-V7 SC428_cyto->AR_V7 binds to NTD AR_V7_dimer AR-V7 Dimer AR_V7->AR_V7_dimer AR_V7->Inhibition inhibited by this compound ARE Androgen Response Element (ARE) AR_FL_dimer->ARE binds AR_V7_dimer->ARE binds Transcription Gene Transcription ARE->Transcription activates Inhibition->AR_FL_dimer Inhibition->AR_V7_dimer Inhibition->ARE prevents binding

Caption: Mechanism of this compound action on AR signaling.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Prostate Cancer Cells (LNCaP or 22Rv1) treatment Treatment with this compound (Dose-Response) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-AR-V7, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition and Densitometric Analysis detection->analysis end End: Quantified AR and AR-V7 Protein Levels analysis->end

Caption: Western blot workflow for AR analysis.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with SC428 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC428 is a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2][3][4] This targeting mechanism allows this compound to effectively inhibit both full-length AR (AR-FL) and its constitutively active splice variants, such as AR-V7, which are frequently implicated in the development of resistance to therapies for castration-resistant prostate cancer (CRPC).[1] this compound has been demonstrated to suppress the transcriptional activity of AR and its variants, hinder their translocation to the nucleus, and disrupt the formation of homodimers necessary for their function. Consequently, this compound attenuates the binding of AR to chromatin and downregulates the expression of AR-regulated genes.

These application notes provide a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) assays to investigate the effect of this compound on the chromatin occupancy of the androgen receptor and its splice variants.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineAR StatusAssayIC50 (µM)Reference
293TAR-V7PSA-Luc Reporter Assay0.42
293TARv567esPSA-Luc Reporter Assay1.31
LNCaPAR-FL (T878A)Cell Proliferation1.39
VCaPAR-FL, AR-V7, ARv567esCell Proliferation1.01
22RV1AR-FL, AR-V7Cell Proliferation1.13
PC3AR-negativeCell Proliferation6.49

Table 2: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model

Dosage and AdministrationOutcomeReference
60 mg/kg, intraperitoneal, once daily for 18 daysInhibited tumor growth by inducing apoptosis.
90 mg/kg, intraperitoneal, five times a week for 3 weeksReduced tumor growth by 50% and reduced tumor PSA to undetectable levels.

Signaling Pathway and Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of target genes involved in prostate cancer cell growth and survival. In castration-resistant prostate cancer, the emergence of AR splice variants like AR-V7, which lack the ligand-binding domain, leads to constitutive AR signaling and resistance to conventional therapies.

This compound directly binds to the N-terminal domain of both full-length AR and its splice variants. This interaction disrupts downstream signaling by inhibiting transcriptional activity, preventing nuclear localization, and impeding dimerization.

SC428_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_FL_inactive Inactive AR-FL Androgen->AR_FL_inactive Binds AR_FL_active Active AR-FL (Dimer) AR_FL_inactive->AR_FL_active Dimerization AR_FL_nuc AR-FL Dimer AR_FL_active->AR_FL_nuc Nuclear Translocation AR_V7 AR-V7 AR_V7_dimer AR-V7 Dimer AR_V7->AR_V7_dimer Dimerization AR_V7_nuc AR-V7 Dimer AR_V7_dimer->AR_V7_nuc Nuclear Translocation SC428_cyto This compound SC428_cyto->AR_FL_inactive Binds to NTD SC428_cyto->AR_FL_active Inhibits Nuclear Translocation SC428_cyto->AR_V7 Binds to NTD SC428_cyto->AR_V7_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_FL_nuc->ARE Binds AR_V7_nuc->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates SC428_nuc This compound SC428_nuc->AR_FL_nuc Inhibits Chromatin Binding SC428_nuc->AR_V7_nuc Inhibits Chromatin Binding

Caption: this compound inhibits AR signaling by targeting the NTD.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay Workflow

The following diagram outlines the major steps in a ChIP experiment designed to assess the effect of this compound on AR chromatin binding.

ChIP_Workflow cluster_treatment Treatment Conditions cluster_ip Antibody Selection node_style node_style treatment_style treatment_style step_style step_style analysis_style analysis_style start Start: Prostate Cancer Cells in Culture treatment 1. Cell Treatment start->treatment crosslinking 2. Crosslinking treatment->crosslinking DMSO Vehicle (DMSO) This compound This compound DHT DHT (optional, for AR-FL studies) lysis 3. Cell Lysis & Chromatin Shearing crosslinking->lysis ip 4. Immunoprecipitation lysis->ip reverse 5. Reverse Crosslinks & DNA Purification ip->reverse AR_ab Anti-AR Antibody IgG IgG Control analysis 6. DNA Analysis (qPCR or Sequencing) reverse->analysis end End: Quantify AR Binding analysis->end

References

Application Notes and Protocols: Measuring SC428 Activity on the Androgen Receptor Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial driver of prostate cancer progression, remains a primary therapeutic target.[1][2] However, the emergence of resistance to therapies targeting the AR ligand-binding domain (LBD) presents a significant clinical challenge.[3][4][5] This resistance is often mediated by the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD, such as AR-V7. SC428 is a novel small molecule inhibitor that directly targets the N-terminal domain (NTD) of the AR, offering a promising strategy to overcome this resistance. By binding to the AR-NTD, this compound can inhibit the transcriptional activity of both full-length AR (AR-FL) and its splice variants.

This document provides a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory activity of this compound on AR-mediated gene transcription. This assay is a robust and sensitive method for characterizing the dose-dependent effects of compounds targeting the AR signaling pathway.

Androgen Receptor (AR) Signaling Pathway

The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes, thereby modulating their transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Activated AR (Dimer) AR_HSP->AR_Active Conformational Change & Dimerization AR_nuc AR Dimer AR_Active->AR_nuc Nuclear Translocation SC428_cyto This compound SC428_cyto->AR_HSP Inhibits NTD SC428_nuc This compound ARE ARE (Androgen Response Element) AR_nuc->ARE Binds Gene Target Gene (e.g., PSA) ARE->Gene Transcription Transcription Gene->Transcription SC428_nuc->AR_nuc Inhibits Transcriptional Activity

Caption: Canonical Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.

Experimental Protocol: Luciferase Reporter Assay for this compound Activity

This protocol details the methodology to assess the inhibitory effect of this compound on AR transcriptional activity. The assay utilizes a luciferase reporter gene under the control of an ARE-containing promoter.

Materials and Reagents
  • Cell Line: Human embryonic kidney 293T cells or a relevant prostate cancer cell line (e.g., LNCaP, 22Rv1).

  • Plasmids:

    • pARE-Luc: A luciferase reporter plasmid containing androgen response elements.

    • AR expression vector (e.g., pCMV-hAR for full-length AR or an expression vector for an AR splice variant like AR-V7).

    • pRL-TK: A Renilla luciferase control vector for normalization of transfection efficiency.

  • Cell Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments, use DMEM with 10% Charcoal-Stripped FBS (CSS) to reduce background androgen levels.

  • Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.

  • Compounds: this compound (dissolved in DMSO), Dihydrotestosterone (DHT) (dissolved in ethanol), and DMSO (vehicle control).

  • Assay Reagent: Dual-Luciferase® Reporter Assay System.

  • Equipment: 96-well white, clear-bottom cell culture plates, luminometer.

Experimental Workflow

Luciferase_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_treatment Day 3: Compound Treatment cluster_assay Day 4: Luciferase Assay cluster_analysis Data Analysis node1 Seed 293T cells in a 96-well plate node2 Co-transfect cells with: - pARE-Luc - AR expression vector - pRL-TK node1->node2 node3 Treat cells with varying concentrations of this compound in the presence of DHT node2->node3 node4 Include controls: - Vehicle (DMSO) - DHT alone node5 Lyse cells node6 Measure Firefly and Renilla luciferase activity node5->node6 node7 Normalize Firefly to Renilla luciferase readings node6->node7 node8 Calculate % inhibition and determine IC50 node7->node8

Caption: Workflow for the Luciferase Reporter Gene Assay to measure this compound activity.

Step-by-Step Procedure
  • Cell Seeding (Day 1):

    • Culture 293T cells in DMEM with 10% FBS.

    • Trypsinize and resuspend the cells in DMEM with 10% CSS.

    • Seed 2 x 10^4 cells per well into a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C with 5% CO2.

  • Transfection (Day 2):

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical ratio would be 100 ng of pARE-Luc, 50 ng of the AR expression vector, and 10 ng of pRL-TK per well.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh DMEM containing 10% CSS.

  • Compound Treatment (Day 3):

    • Prepare serial dilutions of this compound in DMEM with 10% CSS.

    • Add the this compound dilutions to the designated wells.

    • Add a constant concentration of DHT (e.g., 0.1 nM, a concentration that gives a robust but not maximal response) to all wells except the vehicle control.

    • Include the following controls:

      • Vehicle control (e.g., 0.1% DMSO).

      • Positive control (DHT alone).

    • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Luciferase Assay (Day 4):

    • Remove the medium from the wells.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System, following the manufacturer's instructions.

    • Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a luminometer.

Data Analysis
  • Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This accounts for variations in transfection efficiency and cell number.

  • Calculation of Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated as follows: % Inhibition = 100 * (1 - (Normalized value of sample - Normalized value of vehicle control) / (Normalized value of DHT control - Normalized value of vehicle control))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AR activity).

Quantitative Data Summary

The following tables present representative data from a luciferase reporter assay designed to evaluate the inhibitory activity of this compound on both full-length AR and the AR-V7 splice variant.

Table 1: Dose-Dependent Inhibition of Full-Length AR Activity by this compound

This compound Concentration (µM)Normalized Luciferase Activity (RLU)% Inhibition
0 (Vehicle)1.00
0 (DHT alone)100.00
0.0195.24.8
0.175.824.4
0.548.951.6
1.025.375.5
5.08.792.2
10.04.196.9
IC50 (µM) ~0.48

Table 2: Dose-Dependent Inhibition of AR-V7 Activity by this compound

This compound Concentration (µM)Normalized Luciferase Activity (RLU)% Inhibition
0 (Vehicle)50.00
0.0148.13.8
0.140.219.6
0.524.551.0
1.012.874.4
5.05.389.4
10.02.994.2
IC50 (µM) ~0.49

Conclusion

The luciferase reporter gene assay is a highly effective method for quantifying the inhibitory activity of novel compounds targeting the androgen receptor. The provided protocol offers a detailed framework for assessing the potency of this compound against both full-length AR and its clinically relevant splice variants. The representative data demonstrates the ability of this compound to inhibit AR-mediated transcription in a dose-dependent manner, highlighting its potential as a therapeutic agent for castration-resistant prostate cancer. This assay is a critical tool for the preclinical evaluation and development of next-generation AR inhibitors.

References

Application Notes and Protocols: Assessing SC428's Effect on Androgen Receptor Nuclear Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the progression of prostate cancer. Upon binding to androgens, the AR translocates from the cytoplasm to the nucleus, where it regulates the transcription of genes essential for tumor growth and survival. Consequently, inhibiting the nuclear localization of AR is a key therapeutic strategy. SC428 is a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the AR.[1] This unique mechanism allows it to inhibit both full-length AR (AR-FL) and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain and are a common cause of resistance to current therapies.[1][2][3] this compound has been shown to potently suppress androgen-stimulated AR-FL nuclear translocation and impede the nuclear localization of AR-V7.[1]

These application notes provide detailed protocols for three key methods to assess the efficacy of this compound in inhibiting AR nuclear localization: Immunofluorescence Microscopy, Cellular Fractionation and Western Blotting, and Live-Cell Imaging.

Data Presentation

The following table summarizes quantitative data on the inhibitory effects of this compound on AR-V7, a key constitutively active splice variant. While direct quantitative data on the percentage of nuclear localization inhibition by this compound is not publicly available, the provided IC50 values for the transcriptional activation of AR splice variants reflect its potent inhibitory effect on their nuclear function.

CompoundTargetAssayCell LineIC50 (µM)Reference
This compoundAR-V7Transcriptional Activation293T (PSA-Luc)0.42
This compoundARv567esTranscriptional Activation293T (PSA-Luc)1.31

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general experimental workflows for assessing AR nuclear localization.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR AR HSP HSP AR->HSP Bound/Inactive AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization AR->AR_dimer This compound Blocks Androgen Androgen Androgen->AR Binds This compound This compound This compound->AR Inhibits NTD ARE ARE AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Assessment Methods cluster_analysis Data Analysis start Prostate Cancer Cell Culture (e.g., LNCaP, 22Rv1) treatment Treatment with this compound (and/or Androgen) start->treatment IF Immunofluorescence Microscopy treatment->IF WB Cellular Fractionation & Western Blot treatment->WB Live Live-Cell Imaging (GFP-AR) treatment->Live IF_analysis Image Acquisition & Quantification of Nuclear/Cytoplasmic Fluorescence IF->IF_analysis WB_analysis Densitometry of AR bands in Nuclear & Cytoplasmic Fractions WB->WB_analysis Live_analysis Time-lapse Microscopy & Quantification of Nuclear Translocation Rate Live->Live_analysis

Caption: General experimental workflow for assessing AR nuclear localization.

Experimental Protocols

Immunofluorescence Microscopy for AR Nuclear Localization

This protocol details the visualization of endogenous AR within prostate cancer cells to assess its subcellular localization following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, VCaP)

  • Cell culture medium and supplements

  • This compound

  • Androgen (e.g., Dihydrotestosterone, DHT)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-AR antibody (e.g., rabbit polyclonal)

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed prostate cancer cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Cell Culture and Treatment: Culture cells in appropriate medium. For androgen-dependent AR translocation studies, cells are typically steroid-starved for 24-48 hours prior to treatment. Treat cells with desired concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 4-24 hours). Include vehicle control (e.g., DMSO) and positive control (e.g., DHT) groups.

  • Fixation: After treatment, wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-AR antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis: Acquire images using a confocal microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of AR in individual cells using image analysis software (e.g., ImageJ, CellProfiler). Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of AR nuclear localization.

Cellular Fractionation and Western Blotting

This method provides a quantitative assessment of AR levels in the cytoplasmic and nuclear compartments of the cell.

Materials:

  • Prostate cancer cell lines

  • This compound and androgen (DHT)

  • PBS

  • Cell scraper

  • Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)

  • Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Microcentrifuge

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-AR, anti-GAPDH (cytoplasmic marker), anti-Lamin B1 or anti-Histone H3 (nuclear marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound and controls as described in the immunofluorescence protocol.

  • Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest using a cell scraper. Centrifuge at 500 x g for 5 minutes at 4°C.

  • Cytoplasmic Fractionation: Resuspend the cell pellet in ice-cold cytoplasmic lysis buffer. Incubate on ice for 15 minutes. Lyse the cells by passing the suspension through a narrow-gauge needle multiple times or by using a Dounce homogenizer. Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Nuclear Fractionation: Wash the remaining pellet with cytoplasmic lysis buffer. Resuspend the pellet in ice-cold nuclear lysis buffer. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay kit.

  • Western Blotting:

    • Normalize the protein amounts for each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR, GAPDH, and Lamin B1/Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Perform densitometric analysis of the AR bands in both fractions. Normalize the AR signal to the respective loading controls (GAPDH for cytoplasmic, Lamin B1/Histone H3 for nuclear). Compare the relative abundance of AR in the nucleus versus the cytoplasm across different treatment groups.

Live-Cell Imaging of AR Nuclear Translocation

This protocol allows for the real-time visualization and quantification of AR translocation dynamics in living cells.

Materials:

  • Prostate cancer cell lines (e.g., PC3, DU145, which are AR-null, are often used for transfection)

  • Expression vector for GFP-tagged AR (GFP-AR)

  • Transfection reagent

  • Live-cell imaging medium

  • This compound and androgen (DHT)

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Protocol:

  • Cell Seeding and Transfection: Seed cells in glass-bottom dishes suitable for live-cell imaging. Transfect the cells with the GFP-AR expression vector according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Cell Treatment: Replace the culture medium with live-cell imaging medium. Treat the cells with this compound and/or vehicle control.

  • Image Acquisition: Place the dish on the stage of the live-cell imaging system. Acquire baseline images of GFP-AR localization. Add androgen (e.g., DHT) to the medium to induce AR translocation and immediately start time-lapse imaging. Acquire images at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 1-2 hours).

  • Image Analysis: For each time point, quantify the mean fluorescence intensity of GFP-AR in the nucleus and the cytoplasm. The nuclear region can be defined based on a co-expressed nuclear marker or by a transmitted light image. Calculate the nuclear-to-cytoplasmic fluorescence ratio over time.

  • Data Interpretation: Plot the nuclear-to-cytoplasmic fluorescence ratio as a function of time for each treatment condition. Compare the rate and extent of AR nuclear translocation in this compound-treated cells versus control cells.

Conclusion

The described methods provide robust and complementary approaches to meticulously evaluate the effect of this compound on androgen receptor nuclear localization. Immunofluorescence offers spatial visualization, cellular fractionation with Western blotting provides quantitative data on protein distribution, and live-cell imaging reveals the dynamics of the translocation process. Together, these protocols will enable researchers to thoroughly characterize the mechanism of action of this compound and similar AR-targeting compounds.

References

Application of SC428 in Enzalutamide-Resistant Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Enzalutamide (B1683756) is a potent second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). However, a significant challenge in its clinical use is the development of resistance, often mediated by the emergence of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD), the target of enzalutamide.[1][2][3][4] The most well-characterized of these is AR-V7.[5] SC428 is a novel small molecule inhibitor that directly targets the N-terminal domain (NTD) of the androgen receptor. This unique mechanism of action allows this compound to inhibit the transcriptional activity of both full-length AR (AR-FL) and AR splice variants, offering a promising therapeutic strategy to overcome enzalutamide resistance in prostate cancer.

This compound has been shown to potently suppress the transactivation of AR-V7 and ARv567es, inhibit the proliferation of enzalutamide-resistant prostate cancer cells, and impede tumor growth in preclinical models. Its multifaceted mechanism involves disrupting AR-V7 homodimerization, hampering its nuclear localization, and suppressing AR-regulated gene transcription. These application notes provide a summary of the quantitative efficacy of this compound, detailed protocols for its use in key experiments, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting AR activity and the proliferation of prostate cancer cells.

Table 1: Inhibition of AR Splice Variant Transactivation by this compound

AR Splice VariantCell LineAssayIC50 (μM)
AR-V7293TPSA-Luc Reporter Assay0.42
ARv567es293TPSA-Luc Reporter Assay1.31

Table 2: Inhibition of Prostate Cancer Cell Proliferation by this compound

Cell LineAR StatusIC50 (μM)
LNCaPAR-FL (T878A)1.39
VCaPAR-FL, AR-V7, ARv567es1.01
22RV1AR-FL, AR-V71.13
PC3AR-negative6.49

Table 3: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model

Treatment GroupDosage and AdministrationOutcome
This compound60 mg/kg, intraperitoneal, once daily for 18 daysInhibited tumor growth by inducing apoptosis.
This compound90 mg/kg, intraperitoneal, five times a week for 3 weeksReduced tumor growth by 50% and reduced tumor PSA to undetectable levels.

Signaling Pathways

The following diagram illustrates the mechanism of action of this compound in the context of both enzalutamide-sensitive and enzalutamide-resistant prostate cancer cells.

cluster_0 Enzalutamide-Sensitive (AR-FL) cluster_1 Enzalutamide-Resistant (AR-V7) Androgen Androgen AR_FL_cyto AR-FL (Cytoplasm) Androgen->AR_FL_cyto Binds AR_FL_nuc AR-FL (Nucleus) AR_FL_cyto->AR_FL_nuc Translocation ARE Androgen Response Element (ARE) AR_FL_nuc->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates Enzalutamide Enzalutamide Enzalutamide->AR_FL_cyto Blocks Androgen Binding (LBD) AR_V7_nuc AR-V7 (Nucleus) (Constitutively Active) AR_V7_dimer AR-V7 Dimer AR_V7_nuc->AR_V7_dimer Dimerization ARE_V7 Androgen Response Element (ARE) AR_V7_dimer->ARE_V7 Binds Gene_Transcription_V7 Gene Transcription (Proliferation, Survival) ARE_V7->Gene_Transcription_V7 Activates This compound This compound This compound->AR_FL_cyto Binds to NTD This compound->AR_FL_nuc Inhibits Nuclear Translocation This compound->AR_V7_nuc Binds to NTD This compound->AR_V7_dimer Disrupts Dimerization

Caption: Mechanism of this compound in overcoming enzalutamide resistance.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

PSA-Luciferase Reporter Assay for AR-V7 Transactivation

This assay quantifies the ability of this compound to inhibit the transcriptional activity of AR-V7.

cluster_workflow PSA-Luciferase Reporter Assay Workflow A 1. Cell Seeding Seed 293T cells in 24-well plates. B 2. Transfection Transfect cells with PSA-Luc and AR-V7 expression plasmids. A->B C 3. Drug Treatment Treat cells with varying concentrations of this compound, enzalutamide (control), or DMSO (vehicle). B->C D 4. Incubation Incubate for 24-48 hours. C->D E 5. Cell Lysis Lyse the cells. D->E F 6. Luciferase Assay Measure luciferase activity using a luminometer. E->F G 7. Data Analysis Normalize luciferase activity to a co-transfected control (e.g., Renilla) and calculate IC50 values. F->G

Caption: Workflow for the PSA-Luciferase Reporter Assay.

Protocol:

  • Cell Line: Human Embryonic Kidney 293T cells.

  • Plasmids:

    • PSA-Luciferase (PSA-Luc) reporter plasmid.

    • An expression plasmid for AR-V7.

    • A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).

  • Procedure:

    • Seed 293T cells in 24-well plates.

    • After 24 hours, co-transfect the cells with the PSA-Luc reporter, the AR-V7 expression plasmid, and the normalization plasmid using a suitable transfection reagent.

    • Following transfection, treat the cells with a range of concentrations of this compound. Include enzalutamide as a negative control and DMSO as a vehicle control.

    • Incubate the cells for an additional 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cell Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of prostate cancer cell lines.

Protocol:

  • Cell Lines: LNCaP, VCaP, 22RV1 (AR-positive, enzalutamide-resistant), and PC3 (AR-negative).

  • Procedure:

    • Seed the cells in 96-well plates in their respective growth media.

    • Allow the cells to attach overnight.

    • Treat the cells with a serial dilution of this compound.

    • Incubate the plates for a period of 3 to 6 days.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value for each cell line.

Western Blotting for AR and Downstream Targets

This protocol is used to assess the effect of this compound on the protein levels of AR, AR-V7, and AR-regulated genes like PSA.

cluster_workflow Western Blotting Workflow A 1. Cell Treatment Treat prostate cancer cells (e.g., 22RV1) with this compound or DMSO. B 2. Cell Lysis Lyse cells and quantify protein concentration. A->B C 3. SDS-PAGE Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. B->C D 4. Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane. C->D E 5. Blocking Block the membrane to prevent non-specific antibody binding. D->E F 6. Primary Antibody Incubation Incubate with primary antibodies against AR, AR-V7, PSA, and a loading control (e.g., β-actin). E->F G 7. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibodies. F->G H 8. Detection Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. G->H

Caption: Workflow for Western Blotting Analysis.

Protocol:

  • Cell Lines: Enzalutamide-resistant prostate cancer cells such as 22RV1.

  • Procedure:

    • Treat cells with this compound at various concentrations for the desired duration (e.g., 24-48 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for AR, AR-V7, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL detection reagent.

In Vivo Xenograft Model

This experiment evaluates the anti-tumor efficacy of this compound in a preclinical model of enzalutamide-resistant prostate cancer.

Protocol:

  • Animal Model: Male athymic nude mice.

  • Cell Line: 22RV1 human prostate cancer cells.

  • Procedure:

    • Subcutaneously inject 22RV1 cells into the flanks of the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 60 mg/kg or 90 mg/kg) via intraperitoneal injection according to the specified schedule (e.g., daily or five times a week). The control group receives the vehicle.

    • Monitor tumor volume and mouse body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound represents a promising therapeutic agent for the treatment of enzalutamide-resistant prostate cancer. Its novel mechanism of targeting the AR-NTD allows it to effectively inhibit both full-length AR and its splice variants, which are key drivers of resistance. The data and protocols presented here provide a framework for researchers to further investigate the potential of this compound and similar compounds in overcoming therapeutic resistance in advanced prostate cancer.

References

Application Notes and Protocols: In Vivo Xenograft Studies Using SC428

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Preclinical in vivo xenograft models are a cornerstone in oncology research, providing a critical platform for evaluating the efficacy and mechanism of action of novel therapeutic agents before their progression into clinical trials. These models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, allow for the study of tumor growth and response to treatment in a living organism. This document provides detailed application notes and protocols for conducting in vivo xenograft studies with SC428, a novel investigational compound. The protocols outlined below are based on established methodologies for xenograft studies and are intended to serve as a comprehensive guide for researchers.

Efficacy of this compound in Androgen-Dependent Prostate Cancer Xenograft Model

This section details the in vivo efficacy of this compound in a xenograft model using LAPC-4, an androgen-dependent prostate cancer cell line.

Summary of In Vivo Efficacy Data

The antitumor activity of this compound was evaluated in homozygous male Balb/c athymic nude mice bearing LAPC-4 xenografts. Treatment with this compound was administered orally at various doses. The following table summarizes the key findings from the study.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth InhibitionKey Observations
Vehicle Control-Oral-Uninhibited tumor growth
This compound3OralComplete BlockadeNo significant signs of toxicity were observed.
This compound10OralComplete BlockadeNo significant signs of toxicity were observed.
This compound30OralComplete BlockadeNo significant signs of toxicity were observed.
Docetaxel4Intraperitoneal35%Used as a positive control.
Abiraterone---Used as a positive control.
Abiraterone Acetate---Used as a positive control.

Experimental Protocols

LAPC-4 Xenograft Model Protocol

This protocol outlines the procedure for establishing and utilizing a subcutaneous xenograft model with the LAPC-4 human prostate cancer cell line.

1. Animal Models

  • Species: Mouse

  • Strain: Homozygous male Balb/c athymic nude mice

  • Age: Approximately 42 days old

  • Weight: Approximately 28 g

  • Supplier: Charles River Inc.

  • Housing: Mice are housed in vinyl micro-isolated ventilated cages (4 to 5 mice per cage) equipped with air lids. Cages are maintained in laminar airflow hoods under pathogen-limiting conditions. All animal procedures must be approved by the institution's Animal Care Committee and conducted in a facility approved by the appropriate regulatory bodies (e.g., CCAC).

2. Cell Culture and Implantation

  • Cell Line: LAPC-4 (androgen-dependent prostate cancer)

  • Cell Preparation: LAPC-4 cells are cultured in appropriate media until they reach the exponential growth phase.

  • Implantation:

    • Harvest the LAPC-4 cells.

    • Resuspend the cells in a suitable medium.

    • Inject the cells subcutaneously into the flank of each mouse.

3. Dosing and Treatment Groups

  • Acclimatization: Allow the mice to acclimatize for a specified period after arrival.

  • Tumor Growth: Monitor tumor growth until tumors are palpable and have reached a predetermined size for study initiation.

  • Grouping: Randomly assign mice to different treatment arms once tumors are established. A typical study might include:

    • Vehicle control arm

    • Reference compound arm(s) (e.g., Docetaxel)

    • Three experimental therapeutic arms with varying doses of this compound.

  • Compound Administration:

    • This compound: Administered orally (p.o.).

    • Control Compounds (e.g., Docetaxel): Administered via the appropriate route (e.g., intraperitoneally (i.p.)).

    • Dosing Schedule: Administer compounds according to the predefined schedule (e.g., twice a week for Docetaxel).

4. Monitoring and Endpoints

  • Body Weight and Clinical Observations: Monitor and record the body weight and clinical observations of the animals twice weekly.

  • Tumor Size Measurement:

    • Measure tumor dimensions using digital calipers once tumors become palpable.

    • Measurements are typically taken twice weekly.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Study Duration: The study typically continues for a predefined period (e.g., 28 days or 60 days) or until individual tumors reach a specified endpoint volume (e.g., 2000 mm³).

5. Tissue Collection and Analysis

  • At the end of the study, euthanize the mice according to approved protocols.

  • Collect tumors, liver, and plasma for further analysis.

  • Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and tumor tissue to assess drug accumulation.

  • Biomarker Analysis: Analyze fatty acid and cholesterol levels in the tumor, liver, and plasma to investigate the compound's mechanism of action.

Visualizations

Experimental Workflow for Xenograft Study

The following diagram illustrates the general workflow for conducting an in vivo xenograft study.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis animal_prep Animal Preparation (Acclimatization) implantation Subcutaneous Implantation animal_prep->implantation cell_culture Cell Culture (LAPC-4) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping dosing Compound Administration (this compound, Controls) grouping->dosing data_collection Data Collection (Tumor Size, Body Weight) dosing->data_collection endpoints Study Endpoints Met data_collection->endpoints tissue_collection Tissue Collection (Tumor, Liver, Plasma) endpoints->tissue_collection pk_analysis Pharmacokinetic Analysis tissue_collection->pk_analysis biomarker_analysis Biomarker Analysis tissue_collection->biomarker_analysis

Caption: General workflow for an in vivo xenograft study.

Postulated Signaling Pathway of this compound

Based on the observed increase in fatty acids in tumors and livers of treated mice, a potential mechanism of action for this compound involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.

G This compound This compound ER_Stress ER Stress Induction This compound->ER_Stress Lipid_Metabolism Alteration of Lipid Metabolism This compound->Lipid_Metabolism Apoptosis Apoptosis ER_Stress->Apoptosis FA_Accumulation Fatty Acid Accumulation Lipid_Metabolism->FA_Accumulation FA_Accumulation->ER_Stress contributes to

Caption: Postulated signaling pathway for this compound.

Application Notes and Protocols: Evaluating AR-V7 Homodimerization Disruption by SC428

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. A significant challenge in treating castration-resistant prostate cancer (CRPC) is the emergence of constitutively active AR splice variants, most notably AR-V7, which lacks the ligand-binding domain (LBD) targeted by current anti-androgen therapies. This renders tumors expressing AR-V7 resistant to standard treatments. AR-V7 is constitutively nuclear and its transcriptional activity is dependent on its ability to form homodimers. Therefore, disrupting AR-V7 homodimerization presents a promising therapeutic strategy.

SC428 is a novel small molecule inhibitor that directly binds to the N-terminal domain (NTD) of the AR.[1][2] This binding has been shown to inhibit the transactivation of AR-V7, impede its nuclear localization, and, crucially, disrupt its homodimerization.[1][3] These application notes provide detailed protocols for key experiments to evaluate the efficacy of this compound in disrupting AR-V7 homodimerization and its downstream functional consequences.

Mechanism of Action of this compound on AR-V7

This compound exerts its effects on AR-V7 through a multi-pronged mechanism initiated by its binding to the AR-NTD. This interaction leads to a cascade of inhibitory events that ultimately suppress AR-V7-driven oncogenic signaling.

This compound This compound AR_NTD AR-V7 NTD This compound->AR_NTD Binds to Homodimerization AR-V7 Homodimerization This compound->Homodimerization Disrupts Nuclear_Localization Nuclear Localization This compound->Nuclear_Localization Hampers Transcriptional_Activity Transcriptional Activity This compound->Transcriptional_Activity Inhibits Tumor_Growth Tumor Growth This compound->Tumor_Growth Suppresses AR_NTD->Homodimerization Mediates Homodimerization->Nuclear_Localization Chromatin_Binding Chromatin Binding Nuclear_Localization->Chromatin_Binding Chromatin_Binding->Transcriptional_Activity Transcriptional_Activity->Tumor_Growth Promotes cluster_0 Cell Culture and Treatment cluster_1 Immunoprecipitation cluster_2 Analysis Start Culture LNCaP-AR-V7 or 22Rv1 cells Transfect Transfect with AR-V7 expression plasmid Start->Transfect Treat Treat with this compound or control Transfect->Treat Lyse Lyse cells Treat->Lyse IP Immunoprecipitate with GFP-Trap beads Lyse->IP Wash Wash beads IP->Wash Elute Elute protein complexes Wash->Elute WB Western Blot with anti-AR antibody Elute->WB Analyze Analyze for disruption of dimerization WB->Analyze cluster_0 Cell Preparation cluster_1 Treatment and Measurement cluster_2 Data Analysis Start Seed HEK293T cells Transfect Co-transfect with AR-V7-Rluc and AR-V7-YFP plasmids Start->Transfect Treat Treat with this compound or control Transfect->Treat Add_Substrate Add Coelenterazine (luciferase substrate) Treat->Add_Substrate Measure Measure luminescence at two wavelengths Add_Substrate->Measure Calculate_Ratio Calculate BRET ratio Measure->Calculate_Ratio Analyze Determine disruption of dimerization Calculate_Ratio->Analyze

References

Troubleshooting & Optimization

Troubleshooting SC428 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues with SC428 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a small molecule inhibitor of the Androgen Receptor (AR).[1][2] It directly targets the N-terminal domain (NTD) of the AR, inhibiting its function.[1][2] This mechanism allows it to block the activity of full-length AR as well as splice variants like AR-V7, which are often implicated in resistance to prostate cancer therapies.[1] this compound has been shown to inhibit the proliferation of AR-positive prostate cancer cell lines and induce apoptosis.[1]

Q2: Why does this compound precipitate when I add it to my cell culture medium?

This compound is a hydrophobic molecule, which means it has low solubility in aqueous solutions like cell culture media.[3][4] The primary cause of precipitation is a phenomenon known as "solvent shock" or "crashing out".[3][4] This occurs when a concentrated stock solution of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into the aqueous environment of the culture medium. The abrupt change in solvent polarity causes the compound to fall out of solution.[3][4]

Q3: What is the recommended solvent for making this compound stock solutions?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of 100 mg/mL (296.45 mM).[1] To achieve this concentration, gentle warming, heating to 60°C, and sonication may be required.[1] Always use high-purity, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact the solubility of the compound.[1]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[5][6] However, for sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[7][8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[7][8]

Troubleshooting Guide

Issue: My this compound precipitated immediately after I added the DMSO stock to my cell culture medium. What went wrong and what should I do?

This is a common issue stemming from the low aqueous solubility of this compound. The troubleshooting workflow below will guide you through the steps to resolve this problem.

G start Precipitation Observed in Cell Culture Medium check_conc Is the final this compound concentration too high? start->check_conc check_dilution Was the dilution technique performed correctly? check_conc->check_dilution No sol_lower_conc ACTION: Lower the final working concentration of this compound. check_conc->sol_lower_conc Yes check_media Was the cell culture medium pre-warmed to 37°C? check_dilution->check_media Yes sol_dilution_tech ACTION: Improve dilution technique. (See Protocol Below) - Use serial dilution - Add dropwise while vortexing check_dilution->sol_dilution_tech No sol_warm_media ACTION: Always use media warmed to 37°C for dilutions. check_media->sol_warm_media No end_success SUCCESS: This compound is fully dissolved. check_media->end_success Yes sol_solubility_test ACTION: Perform a solubility test to determine max concentration. sol_lower_conc->sol_solubility_test sol_solubility_test->end_success sol_dilution_tech->end_success sol_warm_media->end_success G Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Dimerization Dimerization & Nuclear Translocation AR->Dimerization This compound This compound This compound->AR Inhibits (NTD) ARE Androgen Response Element (ARE) Binding Dimerization->ARE Transcription Gene Transcription ARE->Transcription Response Cell Proliferation, Survival, PSA Production Transcription->Response

References

Technical Support Center: Optimizing SC428 Concentration for Maximum AR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SC428, a potent small-molecule inhibitor of the Androgen Receptor (AR). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring optimal results for AR inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a first-in-class small molecule inhibitor that directly targets the N-terminal domain (NTD) of the Androgen Receptor.[1][2][3][4][5] This binding action allows this compound to exhibit a pan-AR inhibitory effect, suppressing the transcriptional activity of both full-length AR (AR-FL) and its splice variants, such as AR-V7 and ARv567es, which lack the ligand-binding domain (LBD).[1][3][4][5] Consequently, this compound can impede AR-FL nuclear translocation, chromatin binding, and the transcription of AR-regulated genes.[2][3][4] It also disrupts the homodimerization and nuclear localization of the constitutively active AR-V7.[3][4]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: A starting concentration in the range of 1 µM to 5 µM is recommended for most cell-based assays.[6] For instance, studies have shown effective inhibition of AR signaling in prostate cancer cells that overexpress AR-V7 with this compound concentrations of 2.5 µM and 5 µM.[2] However, the optimal concentration is cell-line dependent, and a dose-response experiment is crucial to determine the IC50 value for your specific model system.

Q3: Are there known off-target effects for this compound?

A3: While this compound shows selectivity for the Androgen Receptor over other nuclear steroid receptors, some off-target effects have been observed.[7] Notably, this compound has been shown to inhibit the proliferation of AR-negative PC3 cells, suggesting that some of its effects are not mediated through AR.[7] Researchers should include appropriate controls, such as AR-negative cell lines, to distinguish between on-target and off-target effects in their experiments.

Q4: How should this compound be stored?

A4: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Troubleshooting Guide

Problem: Little to no inhibition of AR activity is observed.

  • Possible Cause: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. A broad range, for instance from 10 nM to 10 µM, can be tested initially.[1]

  • Possible Cause: Cell line characteristics.

    • Solution: Confirm the AR status (full-length and splice variants) of your cell line. The sensitivity to this compound can vary between cell lines.

  • Possible Cause: Inaccurate assay setup.

    • Solution: Review the experimental protocol for any deviations. Ensure proper controls are included, such as a vehicle control (DMSO) and a positive control if available.

Problem: High levels of cytotoxicity are observed.

  • Possible Cause: this compound concentration is too high.

    • Solution: Determine the cytotoxic threshold of this compound for your specific cell line by performing a cell viability assay (e.g., MTT or trypan blue exclusion) alongside your functional assay. This will help in identifying a concentration range that effectively inhibits AR without causing significant cell death.

  • Possible Cause: Off-target effects.

    • Solution: To ascertain if the observed cytotoxicity is due to off-target effects, include an AR-negative cell line (e.g., PC3) in your experiment.[7] This will help differentiate between AR-mediated and non-AR-mediated effects.

Problem: Results are inconsistent across experiments.

  • Possible Cause: Degradation of this compound.

    • Solution: Ensure proper storage of this compound stock solutions as recommended (-80°C for long-term, -20°C for short-term).[2] Avoid multiple freeze-thaw cycles.

  • Possible Cause: Variability in experimental conditions.

    • Solution: Standardize all experimental parameters, including cell seeding density, treatment duration, and media conditions. Ensure consistent passage numbers for the cell lines used.

Quantitative Data Summary

The following tables provide a summary of the quantitative data on this compound's efficacy.

Table 1: Inhibition of AR Splice Variant Transactivation by this compound [1]

AR Splice VariantCell LineAssayIC50 (µM)
AR-V7293TPSA-Luc Reporter Assay0.42
ARv567es293TPSA-Luc Reporter Assay1.31

Table 2: Inhibition of Prostate Cancer Cell Proliferation by this compound [1]

Cell LineAR StatusIC50 (µM)
LNCaPAR-FL (T878A)1.39
VCaPAR-FL, AR-V7, ARv567es1.01
22RV1AR-FL, AR-V71.13
PC3AR-negative6.49

Table 3: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model [1]

Dosage and AdministrationOutcome
60 mg/kg, intraperitoneal, once daily for 18 daysInhibited tumor growth by inducing apoptosis.
90 mg/kg, intraperitoneal, five times a week for 3 weeksReduced tumor growth by 50% and reduced tumor PSA to undetectable levels.

Detailed Experimental Protocols

1. AR-V7 PSA-Luc Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on the transcriptional activity of AR-V7.[1]

  • Cell Line: Human Embryonic Kidney 293T cells.

  • Plasmids:

    • PSA-Luciferase (PSA-Luc) reporter plasmid.

    • pRL-TK plasmid (for internal control).

    • Expression plasmid for AR-V7.

  • Procedure:

    • Transfect 293T cells with the PSA-Luc reporter, pRL-TK, and the AR-V7 expression plasmid.

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO (vehicle control) in androgen-deprived media.

    • After 48 hours of treatment, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

2. Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of prostate cancer cells.

  • Cell Lines: LNCaP, VCaP, 22RV1, or other relevant prostate cancer cell lines.

  • Reagents: BrdU labeling solution, anti-BrdU antibody, and detection reagents.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or DMSO for the desired duration (e.g., 72 hours).

    • Add BrdU labeling solution to the wells and incubate for 2-4 hours.

    • Fix the cells and incubate with an anti-BrdU antibody.

    • Add the substrate and measure the absorbance to quantify cell proliferation.

3. AR-V7 Nuclear Localization Assay (Immunofluorescence)

This method visualizes the effect of this compound on the subcellular localization of AR-V7.[1]

  • Cell Line: LNCaP-AR-V7 cells stably expressing GFP-tagged AR-V7.

  • Reagents: DAPI for nuclear staining.

  • Procedure:

    • Seed LNCaP-AR-V7 cells on coverslips in androgen-deprived media.

    • After 48 hours, treat the cells with this compound (e.g., 5 µM) or DMSO for 5 hours.

    • Fix the cells and stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Acquire images using a confocal microscope to visualize the localization of GFP-AR-V7.

4. In Vivo Xenograft Study

This experiment evaluates the anti-tumor efficacy of this compound in a preclinical model.[1]

  • Animal Model: Male athymic nude mice.

  • Cell Line: 22RV1 human prostate cancer cells.

  • Procedure:

    • Subcutaneously inject 22RV1 cells into the flanks of the mice.

    • Once tumors reach a palpable size (e.g., 200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 60 mg/kg or 90 mg/kg) via intraperitoneal injection according to the specified schedule. The control group receives the vehicle.

    • Monitor tumor volume and mouse body weight regularly.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_FL AR-FL Androgen->AR_FL Binds AR_FL_dimer AR-FL Dimer AR_FL->AR_FL_dimer Dimerization AR_V7 AR-V7 AR_V7_dimer AR-V7 Dimer AR_V7->AR_V7_dimer Dimerization This compound This compound This compound->AR_FL Inhibits NTD This compound->AR_V7 Inhibits NTD This compound->AR_V7_dimer Disrupts SC428_inhibits_translocation This compound->SC428_inhibits_translocation Inhibits ARE Androgen Response Element (ARE) AR_FL_dimer->ARE Binds AR_V7_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates AR_FL_dimer_cyto AR_FL_dimer_cyto->AR_FL_dimer AR_V7_dimer_cyto AR_V7_dimer_cyto->AR_V7_dimer Nuclear Translocation

Caption: Mechanism of this compound action on AR signaling.

experimental_workflow start Start: Hypothesis This compound inhibits AR cell_culture 1. Cell Culture (e.g., 22RV1, LNCaP) start->cell_culture dose_response 2. Dose-Response Assay (e.g., 10nM to 10µM) cell_culture->dose_response viability_assay 3. Cell Viability Assay (e.g., MTT) dose_response->viability_assay functional_assay 4. Functional Assay (e.g., PSA-Luciferase) dose_response->functional_assay data_analysis 5. Data Analysis Calculate IC50 viability_assay->data_analysis functional_assay->data_analysis optimization 6. Concentration Optimization data_analysis->optimization optimization->dose_response Suboptimal Range (Re-test) confirmation 7. Confirmation Assays (e.g., Western Blot, qPCR) optimization->confirmation Optimal Range Found end End: Optimal Concentration Determined confirmation->end

Caption: Workflow for optimizing this compound concentration.

troubleshooting_guide start Problem Observed no_inhibition Low/No AR Inhibition start->no_inhibition high_toxicity High Cytotoxicity start->high_toxicity inconsistent_results Inconsistent Results start->inconsistent_results check_concentration Is concentration optimal? no_inhibition->check_concentration check_concentration_high Is concentration too high? high_toxicity->check_concentration_high check_storage Is this compound stored properly? inconsistent_results->check_storage check_cell_line Is cell line appropriate? check_concentration->check_cell_line Yes solution_dose_response Solution: Perform dose-response check_concentration->solution_dose_response No check_protocol Is protocol correct? check_cell_line->check_protocol Yes solution_verify_ar Solution: Verify AR status check_cell_line->solution_verify_ar No solution_review_protocol Solution: Review protocol check_protocol->solution_review_protocol No check_off_target Potential off-target effects? check_concentration_high->check_off_target No solution_lower_conc Solution: Lower concentration check_concentration_high->solution_lower_conc Yes solution_ar_negative_control Solution: Use AR-negative cells check_off_target->solution_ar_negative_control Yes check_conditions Are conditions standardized? check_storage->check_conditions Yes solution_proper_storage Solution: Follow storage guidelines check_storage->solution_proper_storage No solution_standardize Solution: Standardize protocol check_conditions->solution_standardize No

Caption: Troubleshooting decision tree for this compound experiments.

References

Overcoming off-target effects of SC428 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SC428

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using this compound, a novel inhibitor of the Androgen Receptor (AR) N-terminal domain (NTD). The primary focus is to provide a framework for validating on-target effects and troubleshooting potential off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-in-class small molecule inhibitor that directly binds to the N-terminal domain (NTD) of the Androgen Receptor (AR).[1][2][3] This unique mechanism allows it to inhibit both full-length AR (AR-FL) and constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD), such as AR-V7 and ARv567es.[1][4][5] By targeting the NTD, this compound disrupts crucial steps in AR signaling, including transcriptional activation, nuclear localization, and homodimerization, making it a valuable tool for studying and potentially treating castration-resistant prostate cancer (CRPC).[1][2][3]

Q2: What are off-target effects and why are they a concern when using a small molecule inhibitor like this compound?

Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?

Potential indicators of off-target effects can include:

  • Inconsistent Dose-Response: The phenotypic effect does not correlate consistently with the known IC50 values for AR inhibition across different cell lines.

  • Activity in Null Cells: Significant biological activity is observed in AR-negative cell lines (e.g., PC3), where the primary target is absent. This compound has a significantly higher IC50 in AR-negative PC3 cells, but any strong effects at lower concentrations could warrant investigation.[4]

  • Unexpected Phenotypes: Observing cellular effects that are not typically associated with the known AR signaling pathway.

  • Discrepancy with Genetic Knockdowns: The phenotype observed with this compound treatment differs significantly from the phenotype observed when AR is knocked down or knocked out using genetic methods like siRNA or CRISPR.

Q4: How can I design my experiments to minimize and control for potential off-target effects of this compound?

A multi-faceted approach is recommended to ensure the specificity of your results:

  • Use the Lowest Effective Concentration: Perform careful dose-response experiments to identify the lowest concentration of this compound that produces the desired on-target effect (e.g., inhibition of AR-V7 activity).[6]

  • Employ Proper Controls: Always include AR-positive (e.g., 22RV1, VCaP) and AR-negative (e.g., PC3) cell lines as controls. The differential response is a key indicator of on-target activity.[4]

  • Conduct Orthogonal Validation: Confirm key findings using a different method to inhibit the target. This could involve using a structurally unrelated AR-NTD inhibitor (if available) or, more commonly, using genetic approaches like siRNA to silence AR expression and comparing the resulting phenotype to that from this compound treatment.[6]

  • Perform Target Engagement Assays: Directly confirm that this compound is binding to its intended AR target within the cell. A Cellular Thermal Shift Assay (CETSA) can be a powerful tool for this purpose.[6]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of AR Splice Variant Transactivation [1][4][8]

AR Splice Variant Cell Line Assay IC50 (μM)
AR-V7 293T PSA-Luc Reporter 0.42

| ARv567es | 293T | PSA-Luc Reporter | 1.31 |

Table 2: In Vitro Inhibition of Prostate Cancer Cell Proliferation [1][4]

Cell Line AR Status IC50 (μM)
LNCaP AR-FL (T878A) 1.39
VCaP AR-FL, AR-V7, ARv567es 1.01
22RV1 AR-FL, AR-V7 1.13

| PC3 | AR-negative | 6.49 |

Table 3: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model [1]

Dosage and Administration Outcome
60 mg/kg, intraperitoneal, once daily for 18 days Inhibited tumor growth by inducing apoptosis.

| 90 mg/kg, intraperitoneal, five times a week for 3 weeks | Reduced tumor growth by 50% and reduced tumor PSA to undetectable levels. |

Troubleshooting Guide: Investigating Unexpected Results

If your experiments with this compound yield unexpected or inconsistent results, this guide provides a structured workflow to differentiate between on-target and potential off-target effects.

G Troubleshooting Workflow for this compound start Start: Unexpected Experimental Result check_conc Step 1: Verify Concentration and Compound Integrity start->check_conc dose_response Step 2: Perform Dose-Response Curve in AR+ and AR- Cells check_conc->dose_response compare_ic50 Does Phenotype Correlate with Published IC50 and AR Status? dose_response->compare_ic50 on_target Likely On-Target Effect: Proceed with Experiment compare_ic50->on_target  Yes off_target_path Potential Off-Target Effect: Further Validation Needed compare_ic50->off_target_path No   target_engage Step 3: Confirm Target Engagement (e.g., CETSA) off_target_path->target_engage engaged Is AR Engaged by this compound at Effective Concentration? target_engage->engaged orthogonal Step 4: Orthogonal Validation (e.g., AR siRNA/knockdown) engaged->orthogonal  Yes re_evaluate Re-evaluate Hypothesis: Does AR inhibition lead to this phenotype via an unknown pathway? engaged->re_evaluate:w No (Re-check assay) phenocopy Does AR Knockdown Phenocopy this compound Treatment? orthogonal->phenocopy phenocopy->on_target  Yes off_target_confirmed Likely Off-Target Effect: Consider Proteomic Profiling or Alternative Inhibitors phenocopy->off_target_confirmed No  

Caption: A troubleshooting workflow for investigating suspected off-target effects of this compound.

Key Experimental Protocols

Protocol 1: AR-V7 Luciferase Reporter Assay

  • Objective: To quantify the inhibitory effect of this compound on the transcriptional activity of AR splice variants.

  • Methodology:

    • Cell Seeding: Plate 293T cells in multi-well plates in androgen-deprived media.

    • Transfection: Co-transfect cells with plasmids for a PSA-luciferase reporter, an internal control (e.g., pRL-TK), and an expression vector for the AR splice variant of interest (e.g., AR-V7).[8][9]

    • Treatment: After 5-6 hours, replace the media with fresh androgen-deprived media containing serial dilutions of this compound or DMSO as a vehicle control.[8]

    • Incubation: Incubate the cells for 24-48 hours.

    • Lysis and Readout: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Analysis: Normalize the firefly luciferase activity to the Renilla control. Calculate the IC50 value by plotting the normalized activity against the log of the this compound concentration.

Protocol 2: Cell Proliferation Assay

  • Objective: To determine the IC50 value of this compound for cell growth inhibition.

  • Methodology:

    • Cell Seeding: Plate prostate cancer cells (e.g., 22RV1, LNCaP, PC3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 20 µM) or a vehicle control (DMSO).

    • Incubation: Incubate for the desired period (e.g., 48-72 hours).

    • Readout: Quantify cell viability using a standard method such as MTT, resazurin (B115843) (e.g., CellTiter-Blue), or ATP-based (e.g., CellTiter-Glo) assays.

    • Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To verify the direct binding of this compound to the Androgen Receptor in a cellular context.

  • Methodology:

    • Cell Culture and Treatment: Culture AR-positive cells (e.g., 22RV1) to confluency. Treat the intact cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured AR) from the precipitated aggregates by high-speed centrifugation.[6]

    • Detection: Analyze the supernatant for the presence of soluble AR using Western blotting or ELISA.

    • Analysis: The binding of this compound is expected to stabilize AR, resulting in more soluble protein at higher temperatures compared to the vehicle control. Plot the amount of soluble AR against temperature to generate a "melting curve." A shift in this curve indicates target engagement.

Signaling Pathway Diagram

The diagram below illustrates the central role of the Androgen Receptor in prostate cancer and the mechanism of action for this compound.

G This compound Mechanism of Action on AR Signaling cluster_nuc Nucleus cluster_cyto Cytoplasm AR_dimer AR Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE ARV7_dimer AR-V7 Dimerization ARV7_dimer->ARE Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival SC428_nuc This compound SC428_nuc->AR_dimer Inhibits SC428_nuc->ARV7_dimer Inhibits SC428_nuc->ARE Blocks Binding Androgen Androgen (e.g., DHT) AR_FL Full-Length AR (AR-FL) Androgen->AR_FL Binds LBD AR_FL->AR_dimer Nuclear Translocation AR_V7 Splice Variant (AR-V7) AR_V7->ARV7_dimer Constitutive Nuclear Localization & Activity SC428_cyto This compound SC428_cyto->AR_FL Binds NTD SC428_cyto->AR_V7 Binds NTD

Caption: this compound targets the AR-NTD to inhibit both full-length and splice variant AR signaling.

References

Technical Support Center: Addressing SC428 Instability in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the novel androgen receptor (AR) inhibitor, SC428, in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class small molecule inhibitor that directly targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] This unique mechanism allows it to inhibit both full-length AR and its splice variants, such as AR-V7, which are often associated with resistance to conventional anti-androgen therapies.[1][2] this compound has been shown to suppress the transcriptional activity of AR, impede its nuclear localization, and disrupt its homodimerization, which are all critical steps for its function in prostate cancer progression.[1][2][3]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to six months, or at -20°C for up to one month. To minimize degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: How often should I replenish this compound in my long-term cell culture experiments?

A3: Due to the potential for degradation in aqueous cell culture media at 37°C, it is recommended to replace the media and add fresh this compound every 48 to 72 hours. This helps to maintain a consistent and effective concentration of the inhibitor throughout the duration of the experiment. For in vivo studies, it is best practice to prepare the working solution fresh on the day of administration.

Q4: I am observing variable results in my long-term experiments with this compound. Could this be due to instability?

A4: Yes, variability in long-term studies can be a significant issue and may be attributed to the instability of the compound. Factors such as the composition of the cell culture media, pH shifts, and enzymatic degradation can all contribute to a decrease in the effective concentration of this compound over time. It is also crucial to ensure consistent cell handling and experimental procedures to minimize variability.

Q5: What are the signs of this compound degradation in my cell culture media?

A5: While visual signs of degradation, such as a color change in the media, are possible, they are not always apparent. The most reliable indicator of degradation is a loss of the expected biological activity of this compound. To definitively assess stability, quantitative analysis of the compound's concentration in the media over time using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is recommended.

Troubleshooting Guide for this compound Instability

Issue Potential Cause Recommended Solution
Loss of this compound efficacy over time in a long-term experiment. Degradation of this compound in the cell culture medium at 37°C.Replenish the cell culture medium with freshly prepared this compound every 48-72 hours to maintain a consistent concentration.
Adsorption of this compound to plasticware (e.g., flasks, plates, pipette tips).Use low-protein-binding plasticware for cell culture and sample handling.
Cellular metabolism of this compound into inactive forms.If feasible, analyze cell lysates and conditioned media for metabolites of this compound using LC-MS.
High variability between experimental replicates. Inconsistent this compound concentration due to degradation or adsorption.Adhere to a strict schedule for media changes and use low-protein-binding plasticware. Prepare a master mix of media with this compound for each experiment to ensure uniform concentration across all replicates.
Inconsistent cell health or density.Maintain consistent cell seeding densities and passage numbers. Regularly monitor cell morphology and viability.
Precipitation of this compound in stock solution or cell culture media. Poor solubility of this compound in the chosen solvent or media.Ensure the stock solution in DMSO is fully dissolved before further dilution. When preparing working solutions, add the this compound stock to the media with gentle mixing. If precipitation persists, consider using a pre-warmed medium.

Quantitative Data on this compound Stability

While specific, publicly available quantitative stability data for this compound is limited, the following table provides a representative example of what a stability analysis might reveal for a similar small molecule inhibitor in a typical cell culture medium at 37°C. This data is for illustrative purposes and should be confirmed experimentally for this compound.

Time (hours) This compound Concentration Remaining (%) in RPMI + 10% FBS This compound Concentration Remaining (%) in RPMI (serum-free)
0100 ± 2.1100 ± 1.8
2485 ± 4.592 ± 3.3
4868 ± 5.281 ± 4.1
7251 ± 6.870 ± 5.9
9635 ± 7.158 ± 6.4

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to quantify the stability of this compound in your specific cell culture medium using HPLC-MS.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • HPLC-MS system with a C18 column

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.

  • Prepare working solutions of this compound. Dilute the stock solution in pre-warmed cell culture medium (with and without 10% FBS) to your final experimental concentration (e.g., 1 µM).

  • Incubate the solutions. Aliquot the working solutions into sterile, low-protein-binding tubes and incubate them at 37°C in a cell culture incubator.

  • Collect samples at various time points. At designated time points (e.g., 0, 8, 24, 48, 72, and 96 hours), remove an aliquot from each condition.

  • Process the samples. Immediately after collection, stop any potential degradation by flash-freezing the samples in liquid nitrogen or by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Analyze by HPLC-MS. Centrifuge the processed samples to remove any precipitate and analyze the supernatant to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining. Compare the peak area of this compound at each time point to the peak area at time 0.

Protocol for Long-Term (Multi-Week) Cell Culture with this compound

This protocol provides a framework for maintaining a stable concentration of this compound in a long-term cell culture experiment, such as for the development of drug-resistant cell lines.

Materials:

  • Prostate cancer cell line of interest (e.g., LNCaP, 22Rv1)

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Sterile cell culture flasks and plates

  • Standard cell culture reagents (e.g., trypsin, PBS)

Procedure:

  • Cell Seeding. Seed the cells at a low density to allow for an extended period of growth before they reach confluency.

  • Initial Treatment. 24 hours after seeding, replace the medium with fresh medium containing the desired concentration of this compound. Prepare a sufficient volume of this medium for the entire experiment to ensure consistency.

  • Regular Media Changes. Every 48 to 72 hours, carefully remove the medium from the culture vessel and replace it with an equal volume of fresh, pre-warmed medium containing this compound at the same concentration.

  • Cell Passaging. When the cells approach 80-90% confluency, passage them as you would normally. After resuspending the cells in fresh medium, re-plate them at a lower density in new flasks and continue the treatment with this compound-containing medium.

  • Monitoring Cell Health. Throughout the experiment, regularly monitor the cells for any changes in morphology, growth rate, or viability.

  • Duration of Study. Continue this cycle of media changes and passaging for the desired duration of your long-term study.

Visualizations

SC428_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_FL Full-Length AR Androgen->AR_FL Binds AR_FL_Nuc Nuclear AR-FL AR_FL->AR_FL_Nuc Translocation This compound This compound This compound->AR_FL Inhibits NTD This compound->AR_FL_Nuc Inhibits Translocation Dimer AR Dimer This compound->Dimer Disrupts Dimerization Transcription Gene Transcription This compound->Transcription Suppresses AR_FL_Nuc->Dimer AR_V7 AR-V7 AR_V7->Dimer DNA DNA (AREs) Dimer->DNA Binds to AREs DNA->Transcription

Caption: this compound inhibits multiple stages of androgen receptor signaling.

Experimental_Workflow start Start Long-Term Study seed_cells Seed Cells at Low Density start->seed_cells initial_treatment Add this compound-Containing Medium seed_cells->initial_treatment incubation Incubate (48-72h) initial_treatment->incubation media_change Change Medium with Fresh this compound incubation->media_change check_confluency Check Cell Confluency media_change->check_confluency check_confluency->incubation < 80% Confluent passage_cells Passage Cells and Re-plate check_confluency->passage_cells >= 80% Confluent end_study End of Study / Analysis check_confluency->end_study Endpoint Reached passage_cells->incubation

Caption: Workflow for maintaining this compound concentration in long-term cell culture.

References

Technical Support Center: Enhancing In Vivo Bioavailability of SC428

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of SC428, a novel androgen receptor (AR) inhibitor.

Troubleshooting Guide

This section addresses specific issues researchers may encounter during in vivo experiments with this compound, focusing on strategies to improve its bioavailability.

Issue 1: Difficulty Dissolving this compound for In Vivo Dosing

Question: I am having trouble preparing a homogenous and stable solution of this compound for intraperitoneal (i.p.) injection in my mouse model. What are the recommended solvents and formulation strategies?

Answer:

Poor aqueous solubility is a common characteristic of small molecule inhibitors like this compound. Direct dissolution in aqueous vehicles such as saline or phosphate-buffered saline (PBS) is often not feasible and can lead to precipitation and inaccurate dosing. A step-wise approach to formulation development is recommended, starting with simple co-solvent systems and progressing to more complex formulations if necessary.

Experimental Protocol: Formulation Development for this compound

  • Initial Solubility Assessment (Small Scale):

    • Begin by assessing the solubility of this compound in various biocompatible solvents.

    • Prepare small, saturated solutions of this compound in solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 300 (PEG300).

    • Visually inspect for dissolution and any precipitation after standing at room temperature.

  • Co-Solvent Systems:

    • If this compound is soluble in a water-miscible organic solvent like DMSO, a co-solvent formulation can be prepared.

    • Protocol:

      • Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 100 mg/mL).

      • For the final dosing solution, slowly add the DMSO stock solution to a larger volume of a vehicle like saline or PBS while vortexing.

      • Important: The final concentration of the organic solvent should be kept to a minimum (typically <10% DMSO) to avoid toxicity in animals. Observe the solution for any signs of precipitation.

  • Surfactant-Based Formulations:

    • If co-solvent systems result in precipitation upon aqueous dilution, the addition of a non-ionic surfactant can help maintain solubility.

    • Protocol:

      • Prepare a stock solution of this compound in DMSO.

      • Prepare the vehicle by adding a surfactant such as Tween® 80 or Cremophor® EL to saline. A common starting concentration is 5-10%.

      • Slowly add the this compound stock solution to the surfactant-containing vehicle with continuous mixing.

  • Lipid-Based Formulations:

    • For highly lipophilic compounds, lipid-based formulations can significantly improve bioavailability.[1] Self-emulsifying drug delivery systems (SEDDS) are a viable option.

    • Protocol:

      • Dissolve this compound in an oil (e.g., corn oil, sesame oil).

      • This oil-based solution can then be directly administered, or formulated into an emulsion by adding surfactants and co-surfactants.

Table 1: Common Excipients for Injectable Formulations of Poorly Soluble Compounds

Excipient ClassExampleTypical Concentration Range for i.p. InjectionNotes
Co-solvents DMSO< 10%Can cause local irritation at higher concentrations.
Ethanol< 10%Potential for local tissue damage.
PEG300/40010 - 60%Generally well-tolerated.
Surfactants Tween® 801 - 10%Can enhance solubility and stability.
Cremophor® EL< 10%Associated with hypersensitivity reactions in some cases.
Oils Corn OilUp to 100%Suitable for lipophilic compounds.
Sesame OilUp to 100%Ensure sterility of the oil.
Issue 2: High Variability in Efficacy and Pharmacokinetic (PK) Data

Question: We are observing significant variability in tumor growth inhibition and plasma concentrations of this compound between animals in the same treatment group. What could be the cause, and how can we improve consistency?

Answer:

High variability in in vivo data for a poorly soluble compound is often linked to inconsistent drug exposure. This can stem from the formulation, the administration technique, or physiological differences between animals.

Troubleshooting Steps:

  • Ensure Formulation Homogeneity:

    • If using a suspension, ensure it is uniformly mixed before each animal is dosed. Gentle agitation between injections can prevent settling of the compound.

    • For solutions, visually inspect for any signs of precipitation before and during the dosing procedure.

  • Standardize Administration Technique:

    • Intraperitoneal injections should be administered at a consistent anatomical location to minimize variability in absorption.

    • Ensure the full dose is delivered and there is no leakage from the injection site.

  • Optimize the Formulation for Stability and Absorption:

    • An unstable formulation can lead to drug precipitation in the peritoneal cavity, resulting in erratic absorption.

    • Consider using a formulation that enhances and sustains the solubility of this compound in a physiological environment. Lipid-based formulations or cyclodextrin (B1172386) complexes can be beneficial in this regard.

Experimental Protocol: Preparation of a Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their aqueous solubility and stability.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its good safety profile.

  • Determine the Optimal Drug-to-Cyclodextrin Ratio:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 10%, 20%, 40% w/v).

    • Add an excess of this compound to each solution and stir for 24-48 hours to achieve equilibrium.

    • Filter the solutions and analyze the concentration of dissolved this compound by HPLC to determine the solubility enhancement.

  • Prepare the Dosing Solution:

    • Based on the solubility data, prepare the dosing solution by dissolving the required amount of this compound in the chosen HP-β-CD solution. Gentle heating and sonication may aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an androgen receptor (AR) inhibitor that directly targets the N-terminal domain (NTD) of the AR.[2][3] This mechanism allows it to inhibit the activity of both full-length AR and AR splice variants, such as AR-V7, which are a common cause of resistance to therapies targeting the ligand-binding domain.[2][3]

Q2: What is the reported in vivo efficacy of this compound?

A2: In a mouse xenograft model using 22Rv1 cells, which express AR-V7, intraperitoneal administration of this compound at 90 mg/kg, five times a week for three weeks, resulted in a 50% reduction in tumor growth and lowered tumor PSA to undetectable levels.

Q3: Are there any known solubility data for this compound?

Q4: What administration route was used for this compound in published preclinical studies?

A4: Published studies have utilized intraperitoneal (i.p.) injection for administering this compound in mouse models.

Visualizations

SC428_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm AR_FL Full-Length AR AR_Dimer AR Dimerization AR_FL->AR_Dimer AR_V7 AR-V7 AR_V7->AR_Dimer ARE Androgen Response Element AR_Dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Tumor Growth Tumor Growth Gene_Transcription->Tumor Growth Androgen Androgen Androgen->AR_FL This compound This compound This compound->AR_FL Inhibits NTD This compound->AR_V7 Inhibits NTD This compound->AR_Dimer Disrupts

Caption: this compound inhibits the AR signaling pathway.

Bioavailability_Workflow start Poorly Soluble this compound solubility_test Solubility Screening (DMSO, Ethanol, PEG300) start->solubility_test co_solvent Co-solvent Formulation (e.g., 10% DMSO in Saline) solubility_test->co_solvent cyclodextrin Cyclodextrin Formulation (e.g., HP-β-CD) solubility_test->cyclodextrin Alternative surfactant Surfactant Formulation (e.g., Tween 80 in Saline) co_solvent->surfactant If precipitates in_vivo_study In Vivo Administration & Bioavailability Assessment co_solvent->in_vivo_study If stable lipid Lipid-Based Formulation (e.g., Corn Oil) surfactant->lipid If unstable surfactant->in_vivo_study If stable lipid->in_vivo_study cyclodextrin->in_vivo_study

Caption: Formulation development workflow for this compound.

Troubleshooting_Logic start In Vivo Experiment with this compound issue Problem Encountered start->issue dissolution_issue Poor Dissolution / Precipitation issue->dissolution_issue Yes variability_issue High Data Variability issue->variability_issue No solution1 Optimize Formulation: - Co-solvents - Surfactants - Cyclodextrins dissolution_issue->solution1 variability_issue->solution1 solution2 Refine Protocol: - Ensure Homogeneity - Standardize Administration variability_issue->solution2

Caption: Troubleshooting logic for this compound in vivo studies.

References

Refining experimental design for SC428 efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for conducting efficacy studies of SC428, a novel small-molecule inhibitor of the androgen receptor (AR). This compound targets the N-terminal domain (NTD) of the AR, enabling it to inhibit both full-length AR and its splice variants, such as AR-V7, which are implicated in the development of castration-resistant prostate cancer (CRPC).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class small molecule that directly binds to the N-terminal domain (NTD) of the androgen receptor (AR).[1][2][3] This unique mechanism allows it to inhibit the transcriptional activity of both full-length AR (AR-FL) and AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD), such as AR-V7.[1][2][3][4] By targeting the NTD, this compound overcomes resistance to conventional anti-androgen therapies that target the LBD.[1] Specifically, this compound has been shown to disrupt AR-V7 dimerization and nuclear localization, thereby inhibiting its function.[1][2][4]

Q2: What are the key therapeutic advantages of this compound?

A2: The primary advantage of this compound is its ability to potently suppress the activity of AR splice variants, like AR-V7 and ARv567es, which are key drivers of resistance in castration-resistant prostate cancer (CRPC).[1][2][5] Unlike existing therapies that target the AR ligand-binding domain (LBD), this compound's action on the N-terminal domain makes it effective against these resistant forms of the receptor.[1][2][3] This results in the inhibition of tumor growth in cell lines and animal models that are unresponsive to standard treatments.[2][4]

Q3: In which cancer cell lines has this compound shown efficacy?

A3: this compound has demonstrated potent anti-proliferative activity in various AR-positive prostate cancer cell lines. Notably, it is effective in cell lines that express high levels of AR-V7 and are resistant to enzalutamide.[2] Efficacy has been observed in cell lines such as 22RV1, LNCaP, and VCaP.[5]

Q4: What is the observed in vivo efficacy of this compound?

A4: In preclinical xenograft models using the 22RV1 human prostate cancer cell line, this compound has been shown to significantly inhibit tumor growth.[1][5] Administration of this compound resulted in reduced tumor volume and, in some cases, a reduction of tumor PSA to undetectable levels.[1] The anti-tumor activity is attributed to the induction of apoptosis.[1][5]

Data Presentation

In Vitro Efficacy of this compound
Cell LineTargetIC50 (µM)Assay Type
293T (PSA-Luc)AR-V70.42Luciferase Reporter Assay
293T (PSA-Luc)ARv567es1.31Luciferase Reporter Assay
LNCaPCell Proliferation1.39Proliferation Assay
VCaPCell Proliferation1.01Proliferation Assay
22RV1Cell Proliferation1.13Proliferation Assay
PC3 (AR-negative)Cell Proliferation6.49Proliferation Assay

Data compiled from MedchemExpress.[5]

In Vivo Efficacy of this compound in 22RV1 Xenograft Model
Dosage and AdministrationDurationOutcome
60 mg/kg, intraperitoneal, once daily18 daysInhibited tumor growth by inducing apoptosis.
90 mg/kg, intraperitoneal, five times a week3 weeksReduced tumor growth by 50% and reduced tumor PSA to undetectable levels.

Data compiled from Benchchem.[1]

Experimental Protocols

Luciferase Reporter Assay for AR-V7 Activity

Objective: To quantify the inhibitory effect of this compound on AR-V7-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Culture 293T cells in an appropriate medium.

    • Co-transfect cells with a PSA-luciferase reporter plasmid, a Renilla luciferase plasmid (for normalization), and a plasmid expressing AR-V7.

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control (DMSO).

  • Lysis and Luminescence Measurement:

    • After 48 hours of incubation, lyse the cells.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the IC50 value by plotting the normalized luciferase activity against the log concentration of this compound.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of CRPC.

Methodology:

  • Animal Model:

    • Use male athymic nude mice.

  • Cell Implantation:

    • Subcutaneously inject 22RV1 human prostate cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 60 mg/kg or 90 mg/kg) via intraperitoneal injection according to the specified schedule (e.g., daily or five times a week). The control group receives the vehicle.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Troubleshooting Guides

Luciferase Reporter Assay
IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal - Low transfection efficiency.- Inactive luciferase enzyme.- Insufficient compound incubation time.- Optimize transfection reagent to DNA ratio.- Use fresh luciferase substrate and ensure proper storage.- Perform a time-course experiment to determine optimal incubation time.
High Background - High basal promoter activity.- Autoluminescence of the compound.- Use a promoterless luciferase vector as a negative control.- Test the compound in a cell-free luciferase assay to check for interference.
High Variability - Inconsistent cell numbers.- Pipetting errors.- Ensure accurate cell counting and seeding.- Use a master mix for transfection and reagent addition.
Western Blot for AR and Downstream Targets
IssuePossible Cause(s)Suggested Solution(s)
Weak or No Bands - Low protein concentration.- Inefficient antibody binding.- Quantify protein concentration before loading.- Optimize primary antibody concentration and incubation time.
High Background - Insufficient blocking.- High antibody concentration.- Increase blocking time or try a different blocking agent (e.g., BSA, non-fat milk).- Titrate the primary and secondary antibodies.
Non-specific Bands - Antibody cross-reactivity.- Protein degradation.- Use a more specific antibody.- Add protease inhibitors to the lysis buffer and keep samples on ice.
In Vivo Xenograft Studies
IssuePossible Cause(s)Suggested Solution(s)
High Variation in Tumor Growth - Inconsistent number of injected cells.- Variation in injection site.- Ensure accurate cell counting and consistent injection technique.- Inject cells into the same subcutaneous location for all animals.
Toxicity (Weight Loss) - Compound is not well-tolerated at the tested dose.- Reduce the dose or the frequency of administration.- Monitor animal health closely and establish clear endpoints for euthanasia.
Lack of Efficacy - Insufficient drug exposure.- Inappropriate animal model.- Perform pharmacokinetic studies to assess drug levels in plasma and tumors.- Ensure the chosen cell line is sensitive to the drug's mechanism of action.

Mandatory Visualizations

Caption: this compound Mechanism of Action.

Experimental_Workflow_In_Vitro cluster_proliferation Cell Proliferation Assay cluster_reporter Luciferase Reporter Assay cluster_western Western Blot Analysis start Start: Prostate Cancer Cell Lines (e.g., 22RV1, LNCaP) prolif_seed Seed Cells start->prolif_seed reporter_transfect Transfect with AR-V7 & PSA-Luc start->reporter_transfect wb_treat Treat with this compound start->wb_treat prolif_treat Treat with this compound prolif_seed->prolif_treat prolif_measure Measure Proliferation (e.g., MTS/XTT assay) prolif_treat->prolif_measure prolif_ic50 Calculate IC50 prolif_measure->prolif_ic50 reporter_treat Treat with this compound reporter_transfect->reporter_treat reporter_measure Measure Luciferase Activity reporter_treat->reporter_measure reporter_ic50 Calculate IC50 reporter_measure->reporter_ic50 wb_lyse Cell Lysis & Protein Quantification wb_treat->wb_lyse wb_sds SDS-PAGE & Transfer wb_lyse->wb_sds wb_probe Probe with Antibodies (AR, PSA, etc.) wb_sds->wb_probe wb_detect Detection & Analysis wb_probe->wb_detect

Caption: In Vitro Efficacy Workflow.

Experimental_Workflow_In_Vivo start Start: Athymic Nude Mice inject Subcutaneous Injection of 22RV1 Cancer Cells start->inject tumor_growth Monitor Tumor Growth inject->tumor_growth randomize Randomize into Groups (Vehicle vs. This compound) tumor_growth->randomize treatment Daily Intraperitoneal Treatment randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Sacrifice & Tumor Excision monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

Caption: In Vivo Efficacy Workflow.

References

Managing cytotoxicity of SC428 in sensitive cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC428, a novel inhibitor of the Androgen Receptor (AR) N-terminal domain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class small molecule inhibitor that directly binds to the N-terminal domain (NTD) of the Androgen Receptor (AR).[1][2] This unique mechanism allows it to inhibit both full-length AR and AR splice variants (like AR-V7 and ARv567es) that lack the ligand-binding domain.[1][2] By targeting the NTD, this compound disrupts multiple steps in the AR signaling pathway, including nuclear translocation, chromatin binding, homodimerization, and transcriptional activity.[1][2][3] Its primary application is in castration-resistant prostate cancer (CRPC) research, particularly in models where resistance to conventional anti-androgen therapies has emerged.[1][2]

Q2: In which cell lines is this compound expected to be cytotoxic?

This compound is designed to be cytotoxic to AR-positive prostate cancer cell lines. Its anti-proliferative effects have been demonstrated in cell lines such as LNCaP, VCaP, and 22RV1.[3] The compound's ability to induce apoptosis is a key part of its therapeutic action in these cells.[1][3] In contrast, AR-negative cell lines, such as PC3, are significantly less sensitive to this compound.[3]

Q3: I am observing higher-than-expected cytotoxicity in my sensitive cell line. What are the possible causes and solutions?

Observing excessive cytotoxicity can be due to several factors. Here are some troubleshooting steps:

  • Confirm Drug Concentration: Ensure the final concentration of this compound in your culture medium is accurate. Serial dilution errors can lead to unexpectedly high concentrations.

  • Optimize Exposure Time: The cytotoxic effects of this compound are time-dependent. If you are seeing rapid cell death, consider reducing the incubation time.[4]

  • Assess Serum Concentration: Components in serum can sometimes interact with experimental compounds. While not specifically documented for this compound, you could try varying the serum percentage in your culture medium to see if it modulates the cytotoxic effect.[4]

  • Check for Contamination: Microbial contamination (bacteria, fungi, mycoplasma) can induce cell stress and death, which might be mistaken for compound-induced cytotoxicity.[4]

Q4: How can I confirm that the observed cell death is due to apoptosis induced by this compound?

To confirm that this compound is inducing apoptosis in your cell line, you can perform a caspase activity assay. This compound has been shown to induce apoptosis, and a key event in this process is the activation of caspases, particularly caspase-3 and caspase-7.[3] A Caspase-Glo® 3/7 assay, for example, can provide a quantitative measure of apoptosis induction.[5]

Q5: What is the difference between a cytotoxic and a cytostatic effect, and how can I differentiate them for this compound?

A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells.[4] this compound is known to inhibit the proliferation of tumor cells and induce apoptosis.[3] To differentiate these effects, you can perform a cell viability assay (like MTT) in parallel with a cell counting assay over a time course. A decrease in the metabolic signal from an MTT assay coupled with a reduction in cell number below the initial seeding density would indicate cytotoxicity. If the cell number remains static while the MTT signal drops, it suggests a cytostatic effect.

Troubleshooting Guide

Issue 1: High Variability in Cytotoxicity Assay Results

High variability in assays like the MTT can obscure the true effect of this compound.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a single-cell suspension before plating and be precise with cell numbers per well.

  • Possible Cause: Incomplete solubilization of formazan (B1609692) crystals in the MTT assay.

    • Solution: After adding the solubilization solution, ensure the plate is thoroughly mixed, for example, by shaking on an orbital shaker for 15 minutes.[6]

  • Possible Cause: Interference from phenol (B47542) red or serum in the medium.

    • Solution: Use serum-free medium during the MTT incubation step and include a background control with medium only.[6]

Issue 2: this compound Appears Ineffective in an AR-Positive Cell Line

If you do not observe the expected cytotoxicity in a cell line like LNCaP or 22RV1.

  • Possible Cause: The expression level of AR or its splice variants in your specific cell stock is low.

    • Solution: Verify the expression of AR and AR-V7 in your cells using Western blot or qPCR.

  • Possible Cause: The compound has degraded.

    • Solution: Ensure this compound is stored correctly and prepare fresh stock solutions for your experiments.

  • Possible Cause: The experimental timeframe is too short.

    • Solution: Extend the incubation period with this compound. Cytotoxic effects can take 24 to 48 hours or longer to become apparent.[3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various prostate cancer cell lines.

Table 1: IC50 Values for this compound in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 (µM)Incubation Time
VCaPAR-Positive1.0130 min
22RV1AR-Positive1.1330 min
LNCaPAR-Positive1.3930 min
PC3AR-Negative6.4930 min
Data sourced from MedchemExpress.[3]

Table 2: Inhibition of AR Splice Variant Activity by this compound

AR Splice VariantCell LineAssayIC50 (µM)Incubation Time
AR-V7293TPSA-Luc Reporter0.4248 h
ARv567es293TPSA-Luc Reporter1.3148 h
Data sourced from MedchemExpress.[3]

Visualizations

SC428_Mechanism_of_Action This compound Mechanism of Action in AR-V7 Driven CRPC cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARV7_dimer AR-V7 Dimer ARE Androgen Response Element (ARE) ARV7_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA, UBE2C) ARE->Transcription Initiates ARV7_monomer AR-V7 Monomer ARV7_monomer->ARV7_dimer Homodimerization & Nuclear Localization This compound This compound This compound->ARV7_dimer Disrupts This compound->ARV7_monomer Binds to NTD

Caption: Mechanism of this compound in inhibiting AR-V7 signaling.

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures to assess cytotoxicity.[6][7][8][9][10]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[4][7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[6] Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[6]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3/7 Activity Assay (Luminescent)

This protocol is based on the principles of the Caspase-Glo® 3/7 Assay to confirm apoptosis.[5]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol, plating cells in an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results can be expressed as fold change over the vehicle-treated control.

References

SC428 Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting unexpected results in experiments involving SC428, a novel inhibitor targeting the N-terminal domain (NTD) of the Androgen Receptor (AR).

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound in AR-positive cells is significantly higher than the reported ~1-1.4 µM. What are the potential causes?

An observed increase in the half-maximal inhibitory concentration (IC50) is a common issue that can arise from multiple factors related to the compound, the cell line, or the assay methodology. This compound is reported to inhibit the proliferation of AR-positive cell lines like LNCaP, VCaP, and 22RV1 with IC50 values around 1.01-1.39 µM.[1] A deviation from this range warrants a systematic review of your experimental setup.

Troubleshooting Guide for Higher-Than-Expected IC50 Values

Potential Cause Recommended Action Rationale
Compound Solubility/Stability Visually inspect your stock solution and final dilutions for any precipitation. Prepare fresh dilutions from a new powder stock for each experiment. Confirm the stability of this compound in your specific cell culture medium over the experiment's duration. Poor solubility leads to a lower effective concentration of the compound in the assay, resulting in an artificially high IC50.
Cell Line Integrity Perform cell line authentication (e.g., STR profiling). Use cells at a low, consistent passage number. Regularly test for mycoplasma contamination. Genetic drift in cell lines over multiple passages can alter AR expression levels or introduce resistance mechanisms. Mycoplasma can affect cellular health and response to treatment.[2]
Assay Conditions Ensure the cell seeding density is optimized and consistent across all plates. Avoid using the outer wells of microplates, which are prone to "edge effects" from evaporation.[3] Inconsistent cell numbers or evaporation can lead to high variability between replicates and inaccurate dose-response curves.[3]

| Serum Protein Binding | If using serum in your media, consider that this compound may bind to serum proteins like albumin, reducing its bioavailable concentration. Try reducing the serum percentage or using serum-free media for a defined period if your cell line tolerates it. | The presence of serum can sometimes inhibit compound uptake or availability in in vitro assays, a common reason for discrepancies with biochemical assays.[4] |

Q2: this compound is showing a minimal effect on the expression of AR target genes (e.g., PSA, UBE2C) in my cellular assay. Why might this be?

This compound is known to attenuate the transcription of AR-regulated genes. If you are not observing this effect, it could be due to issues with treatment conditions or the downstream analysis.

Troubleshooting Guide for Lack of Downstream Effects

Potential Cause Recommended Action Rationale
Insufficient Treatment Time Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes in target gene mRNA and protein levels. The transcriptional and translational effects of an inhibitor are not instantaneous. A sufficient duration is required to observe changes in downstream markers like Prostate-Specific Antigen (PSA).
Compound Degradation Ensure this compound is stored correctly and that working solutions are fresh. Consider the half-life of the compound in your specific culture conditions. Degradation of the compound will reduce its effective concentration over the course of a longer experiment, diminishing its biological effect.
Sub-optimal Readout For Western Blots, verify antibody specificity and optimize transfer and incubation conditions. For qPCR, confirm primer efficiency and ensure RNA integrity is high. Include appropriate positive and negative controls for the pathway. Technical issues with the downstream assay are a common source of negative or ambiguous results. For example, this compound's effect on PSA and UBE2C has been validated at both the protein and mRNA levels.

| Cellular Context | Confirm that your cell line (e.g., LNCaP-ARV7) expresses the target of interest (AR-V7) at sufficient levels to produce a measurable downstream signal. | The biological context is critical. The mechanism of this compound involves inhibiting both full-length AR and splice variants; the cellular background will determine which downstream effects are most prominent. |

Q3: Unexpected Result: this compound is showing significant toxicity in my AR-negative control cell line (e.g., PC3). Is this expected?

This is a key observation that has been noted in the literature. While this compound is designed to be an AR inhibitor, one study reported that it also inhibited the proliferation of the AR-negative cell line PC3 (IC50 of ~6.49 µM), indicating that some of its effects may not be mediated through the androgen receptor. This suggests potential off-target activity or general cytotoxic effects at higher concentrations.

Workflow for Investigating Off-Target vs. Non-Specific Effects

G cluster_0 cluster_1 cluster_2 cluster_3 A Unexpected Toxicity in AR-Negative Cells B Is the effect dose-dependent? A->B C Perform a broader dose-response (e.g., 0.1 µM to 50 µM) in AR-negative and AR-positive cells. B->C Yes D Compare IC50 values. Is there a therapeutic window? C->D E Hypothesis: Non-specific Cytotoxicity D->E No (IC50 values are similar) F Hypothesis: Specific Off-Target Effect D->F Yes (Clear separation >10-fold) G Investigate mechanism: - Cell cycle analysis (FACS) - Apoptosis assay (Annexin V) - Membrane integrity assay (LDH) E->G H Investigate targets: - Kinase profiling screen - Proteomic analysis (e.g., TMT-MS) - Target engagement assays F->H

Caption: Decision tree for investigating unexpected toxicity.

Signaling Pathway and Mechanism of Action

This compound is a first-in-class small molecule that directly binds to the N-terminal domain (NTD) of the androgen receptor. This unique mechanism allows it to inhibit both the full-length AR (AR-FL), which is activated by androgens like dihydrotestosterone (B1667394) (DHT), and constitutively active AR splice variants (AR-Vs) such as AR-V7, which lack the ligand-binding domain (LBD) and confer resistance to conventional therapies. This compound has been shown to disrupt AR-V7 dimerization and nuclear localization, key steps for its function.

Caption: this compound inhibits both full-length and splice variant AR signaling.

Experimental Protocols

Protocol: Immunofluorescence for AR-V7 Nuclear Localization

This assay assesses the ability of this compound to inhibit the nuclear localization of the AR-V7 splice variant in prostate cancer cells.

Materials:

  • Cell Line: 22RV1 or LNCaP-AR-V7 human prostate cancer cells.

  • Reagents: this compound compound, DMSO (vehicle control), Formaldehyde (B43269) (4%), Triton X-100, Bovine Serum Albumin (BSA), primary antibody (anti-AR-V7), fluorescently-labeled secondary antibody, DAPI nuclear stain.

  • Equipment: Glass coverslips, 24-well plates, fluorescence or confocal microscope.

Procedure:

  • Cell Seeding: Plate 22RV1 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.

  • Treatment: The following day, treat the cells with this compound (e.g., 5 µM), a vehicle control (DMSO), and any other controls for the desired time (e.g., 5 hours) in androgen-deprived media.

  • Fixation: After treatment, wash the cells twice with ice-cold PBS. Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-AR-V7 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with the corresponding fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI for 5 minutes. Wash a final time and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a confocal or fluorescence microscope. Compare the subcellular localization of AR-V7 (your fluorescent signal) between the vehicle- and this compound-treated groups. The DAPI signal will mark the nucleus.

Expected Results: In vehicle-treated cells, the AR-V7 signal should be predominantly localized within the nucleus (co-localized with DAPI). In this compound-treated cells, a significant portion of the AR-V7 signal is expected to be retained in the cytoplasm, demonstrating that this compound hampers AR-V7 nuclear localization.

Troubleshooting Workflow for Immunofluorescence

G A Start: Run IF Protocol B Problem: No Signal or Very Weak Signal A->B C Problem: High Background or Non-specific Staining A->C D Problem: Signal Present But No Difference Between Vehicle and this compound A->D E Clear, Specific Signal Shows Expected Result A->E F Check: 1. Primary antibody concentration/age 2. Secondary antibody functionality 3. Permeabilization step was sufficient B->F Troubleshoot G Check: 1. Blocking step was adequate (time/reagent) 2. Reduce antibody concentrations 3. Increase number/duration of washes C->G Troubleshoot H Check: 1. This compound concentration and activity 2. Treatment time is optimal 3. Cell line AR-V7 expression level D->H Troubleshoot

Caption: Troubleshooting workflow for immunofluorescence assays.

References

SC428 Technical Support Center: Optimizing Treatment Duration and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SC428 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a first-in-class small molecule inhibitor that directly targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2][3] This allows it to inhibit not only the full-length AR (AR-FL) but also its splice variants, such as AR-V7 and ARv567es, which lack the ligand-binding domain (LBD) and are often associated with resistance to conventional anti-androgen therapies.[1][2] this compound's binding to the AR-NTD leads to the potent suppression of the transcriptional activity of both AR-FL and its splice variants.[1][2][3][4]

Q2: At what concentrations and for what duration should I treat my cells with this compound to observe an effect?

The optimal concentration and duration of this compound treatment will vary depending on the cell line and the specific cellular effect being investigated. Based on available data, here are some general guidelines:

  • For inhibiting AR-V7 and ARv567es activity: In 293T cells using a PSA-Luc reporter assay, this compound has an IC50 of 0.42 µM for AR-V7 and 1.31 µM for ARv567es after a 48-hour treatment.[4]

  • For inhibiting cancer cell proliferation: For AR-positive prostate cancer cell lines, a 30-minute treatment with this compound showed IC50 values of 1.39 µM (LNCaP), 1.01 µM (VCaP), and 1.13 µM (22RV1).[4] In contrast, the AR-negative cell line PC3 showed a much higher IC50 of 6.49 µM.[4]

  • For disrupting AR-V7 dimerization and nuclear localization: A 5-hour treatment with 5 µM this compound has been shown to be effective in 22RV1 cells.[4]

  • For inhibiting AR-regulated gene transcription: In LNCaP-AR cells, a 5-hour treatment with 5 µM this compound attenuated the transcription of AR-regulated genes.[4]

  • For inhibiting AR signaling in cells overexpressing AR-V7: A 24-hour treatment with 2.5 µM and 5 µM this compound was shown to inhibit AR signaling.[4]

It is recommended to perform a dose-response and time-course experiment for your specific cell line and endpoint to determine the optimal conditions.

Q3: this compound is not inhibiting the proliferation of my cancer cell line. What could be the reason?

Several factors could contribute to a lack of efficacy. Consider the following:

  • Androgen Receptor Status: this compound's primary target is the androgen receptor. Its anti-proliferative ability is significantly weaker in AR-negative cell lines, such as PC3, which has an IC50 of 6.49 µM.[1][4] Confirm the AR status of your cell line.

  • Presence of AR Splice Variants: this compound is particularly effective against cells expressing AR splice variants like AR-V7.[1][2][3] If your cell line does not express these variants, the effect might be less pronounced.

  • Drug Concentration and Treatment Duration: Ensure that you are using an appropriate concentration and treatment duration for your specific cell line and experimental endpoint. Refer to the provided quantitative data and consider performing a dose-response study.

  • Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments Variation in cell density at the time of treatment.Standardize cell seeding protocols to ensure consistent cell numbers for each experiment.
Inconsistent incubation times.Use a precise timer for all treatment and incubation steps.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination.
High background signal in reporter assays "Leaky" reporter plasmid expression.Use a promoterless reporter plasmid as a negative control to determine baseline expression.
Autofluorescence of the compound.Test the fluorescence of this compound alone at the concentrations used in the experiment.
Low signal-to-noise ratio in cellular imaging Suboptimal antibody concentration.Titrate the primary and secondary antibodies to find the optimal concentrations that maximize signal and minimize background.
Inefficient cell permeabilization.Optimize the permeabilization step by trying different detergents (e.g., Triton X-100, saponin) and incubation times.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound - Inhibition of AR Splice Variant Transactivation

AR Splice VariantCell LineAssayIC50 (µM)Treatment Duration
AR-V7293TPSA-Luc Reporter Assay0.4248 hours[4]
ARv567es293TPSA-Luc Reporter Assay1.3148 hours[4]

Table 2: In Vitro Efficacy of this compound - Inhibition of Prostate Cancer Cell Proliferation

Cell LineAR StatusIC50 (µM)Treatment Duration
LNCaPAR-FL (T878A)1.3930 minutes[1][4]
VCaPAR-FL, AR-V7, ARv567es1.0130 minutes[1][4]
22RV1AR-FL, AR-V71.1330 minutes[1][4]
PC3AR-negative6.4930 minutes[1][4]

Table 3: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model

Dosage and AdministrationOutcome
60 mg/kg, intraperitoneal, once daily for 18 daysInhibited tumor growth by inducing apoptosis.[1][4]
90 mg/kg, intraperitoneal, five times a week for 3 weeksReduced tumor growth by 50% and decreased tumor PSA to undetectable levels.[1][4]

Key Experimental Protocols

AR-V7 PSA-Luc Reporter Assay

This assay is used to quantify the effect of this compound on the transcriptional activity of AR-V7.

  • Cell Line: 293T cells.

  • Plasmids: PSA-Luc reporter plasmid, a plasmid expressing AR-V7, and a Renilla luciferase plasmid (for normalization).

  • Procedure:

    • Co-transfect 293T cells with the PSA-Luc reporter, AR-V7 expression plasmid, and Renilla luciferase plasmid.

    • After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO (vehicle control) in androgen-deprived media.

    • Incubate the cells for 48 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Immunoprecipitation Assay for AR-V7 Homodimerization

This experiment determines if this compound can disrupt the interaction between AR-V7 molecules.

  • Cell Line: LNCaP cells engineered to stably express GFP-tagged AR-V7 (LNCaP-AR-V7) or 22RV1 cells.

  • Reagents: GFP-Trap beads, anti-AR antibody.

  • Procedure:

    • Culture LNCaP-AR-V7 or 22RV1 cells in androgen-deprived media.

    • Treat the cells with this compound (e.g., 5 µM) or DMSO for 5 hours.

    • Lyse the cells and perform immunoprecipitation of the GFP-tagged AR-V7 using GFP-Trap beads.

    • Elute the protein complexes and analyze by Western blotting using an anti-AR antibody to detect co-immunoprecipitated endogenous AR-V7.

Confocal Imaging for AR-V7 Nuclear Localization

This method visualizes the effect of this compound on the subcellular localization of AR-V7.

  • Cell Line: LNCaP-AR-V7 cells stably expressing GFP-tagged AR-V7.

  • Reagents: DAPI for nuclear staining.

  • Procedure:

    • Seed LNCaP-AR-V7 cells on coverslips in androgen-deprived media.

    • After 48 hours, treat the cells with this compound (e.g., 5 µM) or DMSO for 5 hours.

    • Fix the cells, stain the nuclei with DAPI, and mount the coverslips on microscope slides.

    • Acquire images using a confocal microscope to visualize the localization of GFP-AR-V7.

Visualizations

SC428_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_V7_dimer AR-V7 Dimer AR_regulated_genes AR-Regulated Genes AR_V7_dimer->AR_regulated_genes Binds to AREs Transcription Gene Transcription Nuclear_Translocation Nuclear Translocation AR_regulated_genes->Transcription AR_V7_monomer AR-V7 Monomer Dimerization Dimerization AR_V7_monomer->Dimerization This compound This compound This compound->Transcription Inhibits This compound->Nuclear_Translocation Inhibits This compound->Dimerization Inhibits

Caption: this compound inhibits AR-V7 signaling pathway.

experimental_workflow start Start Experiment cell_culture Cell Seeding & Culture start->cell_culture treatment This compound Treatment (Varying Concentrations & Durations) cell_culture->treatment endpoint_assay Endpoint Assay (e.g., Proliferation, Reporter Assay, Imaging) treatment->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for this compound treatment.

troubleshooting_logic start Unexpected Experimental Result check_ar_status Check AR Status of Cell Line start->check_ar_status ar_positive AR Positive/Expresses Splice Variants check_ar_status->ar_positive Yes ar_negative AR Negative check_ar_status->ar_negative No optimize_conditions Optimize Concentration & Duration ar_positive->optimize_conditions revise_hypothesis Revise Hypothesis ar_negative->revise_hypothesis no_effect Still No Effect optimize_conditions->no_effect No effect_observed Effect Observed optimize_conditions->effect_observed Yes check_reagents Check Reagent Stability & Handling no_effect->check_reagents proceed Proceed with Optimized Conditions effect_observed->proceed check_reagents->revise_hypothesis

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Head-to-Head Comparison: SC428 vs. Bicalutamide in AR-Positive Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of SC428 and bicalutamide (B1683754), two androgen receptor (AR) antagonists with distinct mechanisms of action, in the context of AR-positive prostate cancer cells. This document summarizes their performance based on available preclinical data, details relevant experimental protocols, and visualizes their interaction with the AR signaling pathway.

Executive Summary

Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor playing a pivotal role in its progression. While bicalutamide, a first-generation nonsteroidal antiandrogen, has been a cornerstone of treatment, the emergence of resistance, often driven by AR splice variants, has necessitated the development of novel therapeutic strategies. This compound, a recently discovered small molecule inhibitor, presents a promising alternative by targeting a different domain of the AR. This guide offers an objective comparison of these two compounds to inform future research and drug development efforts.

Mechanism of Action: A Tale of Two Domains

The fundamental difference between this compound and bicalutamide lies in their binding sites on the androgen receptor.

Bicalutamide is a competitive antagonist of the AR's ligand-binding domain (LBD) .[1][2][3] It competes with endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding to the LBD.[4] This prevents the conformational changes required for receptor activation and nuclear translocation, thereby inhibiting the transcription of androgen-responsive genes that promote tumor growth.[1][2] However, mutations in the LBD or the expression of AR splice variants that lack the LBD, such as AR-V7, can lead to resistance to bicalutamide.[5]

This compound , in contrast, is a first-in-class inhibitor that directly binds to the N-terminal domain (NTD) of the androgen receptor.[5][6] This unique mechanism allows it to exert a pan-AR inhibitory effect, suppressing the transcriptional activity of both full-length AR and its splice variants, including the constitutively active AR-V7 and ARv567es, which are implicated in castration-resistant prostate cancer (CRPC).[5][7][8] By targeting the NTD, this compound can overcome the resistance mechanisms that render LBD-targeted therapies ineffective.[5] It has been shown to inhibit AR-FL nuclear translocation, chromatin binding, and disrupt AR-V7 homodimerization.[5][7][8]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_FL Full-Length AR (AR-FL) Bicalutamide Bicalutamide SC428_cyto This compound AR_FL_active Active AR-FL Dimer AR_V7 AR-V7 Splice Variant SC428_nuc This compound ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (e.g., PSA)

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and bicalutamide in AR-positive prostate cancer cell lines. It is important to note that the data presented here are compiled from different studies and were not obtained from direct head-to-head comparisons in the same experiments. Therefore, direct comparison of absolute values should be made with caution.

Table 1: Inhibition of AR-Positive Prostate Cancer Cell Proliferation (IC50 values)

CompoundLNCaP (µM)VCaP (µM)22RV1 (µM)PC3 (AR-negative) (µM)
This compound 1.39[6]1.01[6]1.13[6]6.49[6]
Bicalutamide 0.8 - 2.0[9]45.20 - 51.61[10]45.20 - 51.61[10]Not reported

Table 2: Inhibition of AR Transcriptional Activity (IC50 values)

CompoundTargetCell LineIC50 (µM)
This compound AR-V7293T (PSA-Luc)0.42[6][11]
This compound ARv567es293T (PSA-Luc)1.31[6][11]
Bicalutamide ARLNCaP/AR(cs)0.16[12][13]
Bicalutamide VP16-ARHepG20.2[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent typical protocols used to evaluate the efficacy of AR antagonists.

Cell Viability Assay (WST-8 Assay)

This assay is used to determine the effect of the compounds on the proliferation and viability of prostate cancer cells.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22RV1) are seeded in 96-well plates at an appropriate density in culture medium supplemented with charcoal-stripped serum to minimize the influence of exogenous androgens.

  • Compound Treatment: After allowing the cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or bicalutamide) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compounds for a specified period, typically 72 to 96 hours.

  • Viability Assessment: WST-8 reagent is added to each well and incubated for 1-4 hours. The amount of formazan (B1609692) dye produced, which is proportional to the number of living cells, is quantified by measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to inhibit androgen-induced transcriptional activity of the androgen receptor.

  • Cell Seeding and Transfection: Prostate cancer cells (e.g., LNCaP) or other suitable cell lines (e.g., 293T) are seeded in 96-well plates. The cells are then transiently transfected with a luciferase reporter plasmid containing an androgen-responsive element (ARE) driving the expression of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. For studying splice variants, an expression plasmid for the specific variant (e.g., AR-V7) is co-transfected.[5]

  • Compound Treatment: 24 hours post-transfection, the cells are treated with a range of concentrations of the test compound in the presence of an AR agonist (e.g., R1881 or DHT) to stimulate AR activity. For constitutively active splice variants, the agonist is omitted.

  • Incubation: The cells are incubated for an additional 24 to 48 hours.

  • Luciferase Activity Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the AR-mediated luciferase activity.[5]

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Prostate Cancer Cell Culture (LNCaP, VCaP, 22RV1) start->cell_culture treatment Treatment with this compound or Bicalutamide (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., WST-8) treatment->viability_assay reporter_assay AR Transcriptional Activity (Luciferase Reporter Assay) treatment->reporter_assay binding_assay AR Binding Assay (Co-immunoprecipitation) treatment->binding_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis reporter_assay->data_analysis binding_assay->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison end End comparison->end

Conclusion

This compound and bicalutamide represent two distinct strategies for targeting the androgen receptor in prostate cancer. Bicalutamide, a well-established LBD antagonist, has shown clinical efficacy but is susceptible to resistance mechanisms involving the LBD and AR splice variants. This compound, by targeting the AR NTD, offers a novel approach to overcome this resistance, demonstrating potent inhibition of both full-length AR and key splice variants like AR-V7. The preclinical data suggest that this compound has significant potential, particularly in the context of castration-resistant prostate cancer where AR splice variants are prevalent. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative efficacy and potential clinical advantages of this compound over existing antiandrogens.

References

SC428: A Comparative Guide to its Mechanism of Action Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of SC428, a first-in-class small molecule inhibitor of the Androgen Receptor (AR), across various cell lines. It is designed to offer a comprehensive overview of its mechanism of action, supported by experimental data, to aid in the evaluation of its therapeutic potential, particularly in the context of castration-resistant prostate cancer (CRPC).

Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain

This compound distinguishes itself by directly binding to the N-terminal domain (NTD) of the androgen receptor.[1][2][3][4] This unique mechanism allows it to circumvent common resistance pathways associated with conventional AR antagonists that target the ligand-binding domain (LBD).[1] By targeting the NTD, this compound effectively inhibits both full-length AR (AR-FL) and its constitutively active splice variants, such as AR-V7, which lack the LBD and drive resistance to therapies like enzalutamide.

The inhibitory effects of this compound are multifaceted, encompassing:

  • Inhibition of Transcriptional Activity: this compound potently suppresses the transactivation of both AR-FL and its splice variants, AR-V7 and ARv567es.

  • Impediment of Nuclear Localization: The compound hinders the nuclear translocation of AR-FL in the presence of androgens and also impairs the nuclear localization of the constitutively nuclear AR-V7.

  • Disruption of Homodimerization: this compound has been demonstrated to disrupt the homodimerization of AR-V7, a crucial step for its transcriptional activity.

The following diagram illustrates the signaling pathway of the Androgen Receptor and the points of inhibition by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-FL/HSP Complex Androgen->AR_HSP_complex Binds AR_FL AR-FL AR_FL_dimer AR-FL Dimer AR_FL->AR_FL_dimer Dimerization HSP HSP AR_HSP_complex->AR_FL HSP Dissociation ARE Androgen Response Element (ARE) AR_FL_dimer->ARE Binds AR_V7 AR-V7 AR_V7_dimer AR-V7 Dimer AR_V7->AR_V7_dimer Dimerization AR_V7_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription This compound This compound This compound->AR_FL Inhibits Nuclear Localization This compound->AR_V7 Inhibits Nuclear Localization This compound->AR_V7_dimer Disrupts Dimerization This compound->ARE Inhibits Transactivation

Caption: Androgen Receptor signaling pathway and this compound's points of inhibition.

Comparative Performance of this compound in Different Cell Lines

The efficacy of this compound has been validated across a panel of prostate cancer cell lines with varying AR statuses, as well as in reporter cell lines. The following tables summarize the key quantitative data.

Table 1: Inhibition of AR Splice Variant Transactivation by this compound
AR Splice VariantCell LineAssayIC50 (µM)
AR-V7293TPSA-Luc Reporter Assay0.42
ARv567es293TPSA-Luc Reporter Assay1.31
Table 2: Inhibition of Prostate Cancer Cell Proliferation by this compound
Cell LineAR StatusIC50 (µM)
LNCaPAR-FL (T878A)1.39
VCaPAR-FL, AR-V7, ARv567es1.01
22RV1AR-FL, AR-V71.13
PC3AR-negative6.49
Table 3: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model
Treatment GroupDosage and AdministrationOutcome
This compound60 mg/kg, intraperitoneal, once daily for 18 daysInhibited tumor growth by inducing apoptosis.
This compound90 mg/kg, intraperitoneal, five times a week for 3 weeksReduced tumor growth by 50% and reduced tumor PSA to undetectable levels.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PSA-Luciferase Reporter Assay

This assay quantifies the ability of this compound to inhibit the transcriptional activity of AR splice variants.

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.

  • Plasmids:

    • PSA-Luciferase (PSA-Luc) reporter plasmid.

    • pRL-TK plasmid (internal control for transfection efficiency).

    • Expression plasmid for AR-V7 or ARv567es.

  • Procedure:

    • Transfect 293T cells with the PSA-Luc reporter, pRL-TK, and the respective AR splice variant expression plasmid.

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO (vehicle control) in androgen-deprived media.

    • After 48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

    • Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the AR splice variant's transcriptional activity.

Reporter_Assay_Workflow start Start transfect Transfect 293T cells with PSA-Luc, pRL-TK, and AR-V7 plasmids start->transfect treat Treat with this compound or DMSO (48 hours) transfect->treat lyse Lyse cells treat->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure normalize Normalize Firefly to Renilla Activity measure->normalize calculate Calculate IC50 normalize->calculate end End calculate->end logical_relationship cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation reporter Reporter Assays (293T) xenograft Xenograft Model (22RV1) reporter->xenograft Translates to proliferation Proliferation Assays (LNCaP, VCaP, 22RV1, PC3) proliferation->xenograft Translates to dimerization Dimerization Assay (22RV1) dimerization->xenograft Translates to localization Nuclear Localization (LNCaP-AR-V7) localization->xenograft Translates to mechanism This compound Mechanism of Action: AR-NTD Inhibition mechanism->reporter Inhibits Transcriptional Activity mechanism->proliferation Inhibits Cell Growth mechanism->dimerization Disrupts Dimerization mechanism->localization Impairs Nuclear Localization

References

SC428 Demonstrates Superior In Vivo Anti-Tumor Activity in Enzalutamide-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel androgen receptor (AR) inhibitor, SC428, has shown significant anti-tumor activity in preclinical in vivo models of castration-resistant prostate cancer (CRPC), particularly in tumors that have developed resistance to the current standard-of-care therapy, enzalutamide (B1683756). This compound, which uniquely targets the N-terminal domain (NTD) of the AR, has demonstrated the ability to overcome resistance mechanisms that render existing treatments ineffective.

This guide provides a comprehensive comparison of the in vivo efficacy of this compound with enzalutamide, supported by experimental data. It also details the methodologies behind these findings and visualizes the key mechanisms and workflows.

Comparative In Vivo Efficacy

This compound has been shown to be significantly more potent than enzalutamide in inhibiting tumor growth in a 22Rv1 human prostate cancer xenograft model. The 22Rv1 cell line is notable for expressing both full-length AR and the AR-V7 splice variant, which is a key driver of resistance to enzalutamide and other AR ligand-binding domain (LBD) targeted therapies.

CompoundAnimal ModelDosing ScheduleKey Outcomes
This compound 22Rv1 Xenograft90 mg/kg, i.p., 5 days/weekSignificant tumor growth inhibition in a model where enzalutamide is largely ineffective.
Enzalutamide 22Rv1 Xenograft10 or 30 mg/kg, oral gavage, 6 days/weekDid not affect tumor growth; showed only a slight effect on tumor volume in castration-resistant 22Rv1 xenografts.[1][2]

Mechanism of Action: A Novel Approach to AR Inhibition

Standard therapies like enzalutamide target the LBD of the AR. However, in many cases of CRPC, the cancer cells begin to express AR splice variants, such as AR-V7, which lack the LBD. These variants are constitutively active and drive tumor growth, making LBD-targeted drugs ineffective.[3][4]

This compound circumvents this resistance mechanism by directly binding to the AR NTD.[3][4] This allows it to inhibit the activity of both full-length AR and AR splice variants, effectively shutting down the signaling pathway that promotes cancer cell proliferation.

cluster_0 Standard Therapy (Enzalutamide) cluster_1 This compound Therapy Enzalutamide Enzalutamide AR_LBD AR Ligand-Binding Domain (LBD) Enzalutamide->AR_LBD Binds to & inhibits AR_V7 AR Splice Variant (AR-V7, lacks LBD) Enzalutamide->AR_V7 Ineffective against AR_FL Full-Length AR (FL-AR) Tumor_Growth_E Tumor Growth AR_FL->Tumor_Growth_E Promotes AR_V7->Tumor_Growth_E Promotes (constitutively active) This compound This compound AR_NTD AR N-Terminal Domain (NTD) This compound->AR_NTD Binds to & inhibits AR_FL_S Full-Length AR (FL-AR) This compound->AR_FL_S Inhibits AR_V7_S AR Splice Variant (AR-V7) This compound->AR_V7_S Inhibits Tumor_Growth_S Tumor Growth Inhibition

Caption: Mechanism of Action Comparison

Experimental Protocols

The following outlines the methodology for the in vivo xenograft studies that form the basis of the comparative data.

22Rv1 Xenograft Model for this compound and Enzalutamide Efficacy Studies

1. Cell Culture:

  • Human prostate cancer 22Rv1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Male athymic nude mice (4-6 weeks old) are used for the study.

  • Animals are housed in a sterile environment with access to food and water ad libitum.

3. Tumor Implantation:

  • 22Rv1 cells are harvested, washed, and resuspended in a 1:1 mixture of culture medium and Matrigel.

  • Approximately 1-2 x 10^6 cells are subcutaneously injected into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

5. Drug Administration:

  • This compound Group: this compound is administered via intraperitoneal (i.p.) injection at a dose of 90 mg/kg, five times a week.

  • Enzalutamide Group: Enzalutamide is administered via oral gavage at doses of 10 or 30 mg/kg, six days a week.[1]

  • Control Group: A vehicle control (the solvent used to dissolve the drugs) is administered following the same schedule as the treatment groups.

6. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Serum prostate-specific antigen (PSA) levels may also be measured as a biomarker of tumor activity.

A 22Rv1 Cell Culture B Subcutaneous Injection in Athymic Nude Mice A->B C Tumor Growth to 100-200 mm³ B->C D Randomization into Treatment Groups C->D E This compound Treatment (i.p. injection) D->E F Enzalutamide Treatment (oral gavage) D->F G Vehicle Control D->G H Monitor Tumor Volume & Body Weight E->H F->H G->H I Tumor Excision & Weight (Endpoint) H->I

Caption: In Vivo Xenograft Experimental Workflow

Conclusion

The independent verification of this compound's anti-tumor activity in vivo, particularly in enzalutamide-resistant models, highlights its potential as a promising therapeutic agent for advanced prostate cancer. Its novel mechanism of targeting the AR NTD allows it to overcome the key resistance pathway that limits the efficacy of current AR-LBD inhibitors. The data presented in this guide underscores the need for further clinical investigation of this compound as a next-generation therapy for CRPC.

References

Assessing the Synergistic Potential of SC428 with Other Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel cancer therapeutics targeting specific molecular pathways has opened new avenues for combination therapies aimed at overcoming drug resistance and enhancing treatment efficacy. SC428, a first-in-class small molecule inhibitor of the Androgen Receptor (AR) N-terminal domain (NTD), represents a promising new strategy in the fight against castration-resistant prostate cancer (CRPC). This guide provides a comparative overview of this compound's performance and explores the potential for synergistic effects when combined with other cancer therapies, drawing parallels with analogous compounds where direct data for this compound is not yet available.

This compound: A Novel Androgen Receptor N-Terminal Domain Inhibitor

This compound directly binds to the NTD of the androgen receptor, giving it a unique mechanism of action that allows it to overcome resistance mediated by AR splice variants, such as AR-V7.[1] These splice variants lack the ligand-binding domain (LBD), the target of current standard-of-care anti-androgen therapies like enzalutamide (B1683756), rendering them ineffective. By targeting the NTD, this compound can inhibit the transcriptional activity of both full-length AR and its splice variants.[1]

Preclinical studies have demonstrated the potential of this compound as a monotherapy in CRPC models.

Quantitative Data on this compound Monotherapy

Cell LineIC50 (μM)EfficacyReference
LNCaP1.39Inhibition of cell proliferation[1]
VCaP1.01Inhibition of cell proliferation[1]
22RV11.13Inhibition of cell proliferation[1]
PC3 (AR-negative)6.49Weak anti-proliferative effect
In Vivo ModelDosageTreatment ScheduleOutcomeReference
22RV1 Xenograft60 mg/kgIntraperitoneal, once daily for 18 daysInhibited tumor growth by inducing apoptosis
22RV1 Xenograft90 mg/kgIntraperitoneal, five times a week for 3 weeksReduced tumor growth by 50% and reduced tumor PSA to undetectable levels

Synergistic Effects of Targeting the AR NTD with Other Therapies: A Case for Combination

While direct preclinical data on the synergistic effects of this compound in combination with other cancer therapies are not yet publicly available, studies on other AR NTD inhibitors provide a strong rationale for this approach. A notable example is EPI-7170, a next-generation analog of the AR NTD inhibitor ralaniten. Research has shown that combining EPI-7170 with the LBD inhibitor enzalutamide results in synergistic activity in AR-V7-positive prostate cancer cells that are resistant to enzalutamide alone.

Quantitative Data on the Synergistic Effects of EPI-7170 and Enzalutamide

The following table summarizes the synergistic inhibition of proliferation in enzalutamide-resistant LNCaP95 cells.

TreatmentConcentration% Inhibition of ProliferationCombination Index (CI)SynergyReference
EPI-717010 µM~40%--
Enzalutamide10 µM~10%--
EPI-7170 + Enzalutamide10 µM of each~80%< 1Synergistic

Experimental Protocols

Cell Proliferation Assay for Synergy Assessment

Objective: To determine the synergistic effect of combining an AR NTD inhibitor (e.g., EPI-7170) and an AR LBD inhibitor (e.g., enzalutamide) on the proliferation of prostate cancer cells.

Cell Line: Enzalutamide-resistant prostate cancer cell lines (e.g., LNCaP95) that express both full-length AR and AR-V7.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of the AR NTD inhibitor and enzalutamide in DMSO. Create a dose-response matrix with varying concentrations of both drugs, alone and in combination.

  • Treatment: Treat the cells with the single agents or the drug combinations for a period of 5-7 days. Include a vehicle control (DMSO) group.

  • Viability Assessment: After the treatment period, assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the enhanced antitumor effect of the combination therapy in a preclinical model of CRPC.

Animal Model: Male immunodeficient mice (e.g., NOD-SCID gamma mice).

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant enzalutamide-resistant prostate cancer cells (e.g., LNCaP95) into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four treatment groups:

    • Vehicle control

    • AR NTD inhibitor alone

    • Enzalutamide alone

    • AR NTD inhibitor + Enzalutamide

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage (e.g., oral gavage daily).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the in vivo efficacy of the combination therapy.

Visualizing the Mechanism and Workflow

Proposed Mechanism of Synergy

Synergistic AR Inhibition cluster_0 Androgen Receptor (AR) cluster_1 AR Splice Variant (AR-V7) AR_NTD N-Terminal Domain (NTD) AR_DBD DNA-Binding Domain (DBD) AR_LBD Ligand-Binding Domain (LBD) Gene_Transcription AR-mediated Gene Transcription AR_LBD->Gene_Transcription Activates ARV7_NTD N-Terminal Domain (NTD) ARV7_DBD DNA-Binding Domain (DBD) ARV7_DBD->Gene_Transcription Constitutively Activates This compound This compound / EPI-7170 (AR NTD Inhibitor) This compound->AR_NTD Inhibits This compound->ARV7_NTD Inhibits This compound->Gene_Transcription Blocks Synergistic_Inhibition Synergistic Inhibition of Tumor Growth Enzalutamide Enzalutamide (AR LBD Inhibitor) Enzalutamide->AR_LBD Inhibits Enzalutamide->Gene_Transcription Blocks Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth Promotes Synergistic_Inhibition->Tumor_Growth Strongly Inhibits

Caption: Dual targeting of AR NTD and LBD for synergistic inhibition.

Experimental Workflow for Synergy Assessment

Synergy Assessment Workflow Start Start: Hypothesis of Synergy Cell_Culture Prostate Cancer Cell Culture (Enzalutamide-Resistant) Start->Cell_Culture Dose_Response Dose-Response Matrix Treatment (Single Agents & Combinations) Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Dose_Response->Viability_Assay CI_Calculation Combination Index (CI) Calculation Viability_Assay->CI_Calculation Synergy_Determination Determine Synergy (CI < 1) CI_Calculation->Synergy_Determination In_Vivo_Study In Vivo Xenograft Study Synergy_Determination->In_Vivo_Study Synergy Observed Conclusion Conclusion on Synergistic Efficacy Synergy_Determination->Conclusion No Synergy Tumor_Growth_Measurement Tumor Growth Measurement In_Vivo_Study->Tumor_Growth_Measurement Data_Analysis Statistical Analysis of Tumor Growth Tumor_Growth_Measurement->Data_Analysis Data_Analysis->Conclusion

Caption: Workflow for assessing synergistic effects of drug combinations.

Conclusion

This compound holds significant promise as a novel therapeutic agent for CRPC due to its unique mechanism of targeting the AR NTD. While direct evidence of its synergistic effects in combination with other therapies is still emerging, the compelling preclinical data from analogous AR NTD inhibitors like EPI-7170 strongly suggest that a dual-targeting strategy—inhibiting both the NTD and LBD of the androgen receptor—could lead to profound synergistic antitumor effects. This approach has the potential to overcome resistance to current standards of care and improve outcomes for patients with advanced prostate cancer. Further preclinical and clinical investigations into this compound combination therapies are warranted to fully elucidate its therapeutic potential.

References

SC428: A Novel Approach to Overcoming Resistance in Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational compound, SC428, demonstrates the potential to overcome resistance to second-generation antiandrogens in castration-resistant prostate cancer (CRPC), offering a promising new therapeutic avenue for patients with advanced disease. By targeting a different domain of the androgen receptor (AR), this compound effectively inhibits the activity of both full-length AR and its splice variants, which are a key driver of resistance to current treatments.

Second-generation antiandrogens, such as enzalutamide (B1683756) and apalutamide, have become a standard of care for CRPC.[1][2] However, their efficacy is often limited by the emergence of resistance mechanisms, most notably the expression of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD) targeted by these drugs.[3][4][5] The most prevalent of these is AR-V7.[3][6] this compound, a first-in-class small molecule, directly binds to the N-terminal domain (NTD) of the AR, a region present in both the full-length receptor and its splice variants.[3][6] This unique mechanism of action allows this compound to exhibit a pan-AR inhibitory effect, effectively shutting down AR signaling in cancer cells that have become resistant to LBD-targeted therapies.[3][7]

Comparative Efficacy of this compound

Preclinical studies have demonstrated the potent activity of this compound in cell lines and animal models of enzalutamide-resistant prostate cancer. In vitro, this compound has been shown to be significantly more potent than enzalutamide in cell models expressing high levels of AR-V7.[8] In vivo studies have further confirmed the anti-tumor activity of this compound in models of CRPC that are unresponsive to enzalutamide treatment.[3][7]

In Vitro Potency Against AR Splice Variants
CompoundTargetCell Line ModelIC50 (µM)
This compound AR-V7 Transcriptional Activation22Rv10.42[8]
This compound ARv567es Transcriptional Activation22Rv11.31[8]
EnzalutamideAR-Vs–dependent AR Signaling22Rv1>10 (at 10 µM, minimal inhibition)[8]
In Vivo Anti-Tumor Activity in Enzalutamide-Resistant Xenograft Model
Treatment GroupDosage & AdministrationTumor Growth InhibitionKey Findings
This compound 60 mg/kg, intraperitoneal, once daily for 18 daysInhibited tumor growthInduced apoptosis in tumor cells.[6]
This compound 90 mg/kg, intraperitoneal, five times a week for 3 weeksReduced tumor growth by 50%Reduced tumor PSA to undetectable levels.[6]
EnzalutamideN/AUnresponsiveModel characterized by high AR-V7 expression.[3][7]

Mechanism of Action: A Differentiated Approach

The distinct mechanisms of action of this compound and second-generation antiandrogens are central to this compound's ability to overcome resistance.

Signaling_Pathway cluster_0 Second-Generation Antiandrogens (e.g., Enzalutamide) cluster_1 This compound Androgen Androgen AR_LBD AR Ligand-Binding Domain (LBD) Androgen->AR_LBD Binds to AR_FL_active Active Full-Length AR AR_LBD->AR_FL_active Enzalutamide Enzalutamide Enzalutamide->AR_LBD Blocks AR_FL_inactive Inactive Full-Length AR Nucleus_FL Nucleus AR_FL_active->Nucleus_FL Translocation Gene_Transcription_FL Gene Transcription Nucleus_FL->Gene_Transcription_FL Drives AR_NTD AR N-Terminal Domain (NTD) AR_FL_inactive_SC Inactive Full-Length AR AR_NTD->AR_FL_inactive_SC AR_V7_inactive Inactive AR-V7 AR_NTD->AR_V7_inactive This compound This compound This compound->AR_NTD Binds to Nucleus_SC Nucleus AR_FL_inactive_SC->Nucleus_SC Inhibits Translocation AR_V7_inactive->Nucleus_SC Inhibits Translocation Gene_Transcription_SC Gene Transcription Nucleus_SC->Gene_Transcription_SC Blocks

Figure 1. Mechanisms of Action. This diagram contrasts the LBD-targeting mechanism of second-generation antiandrogens with the NTD-targeting mechanism of this compound, which is effective against both full-length AR and AR splice variants.

Second-generation antiandrogens function by competitively inhibiting the binding of androgens to the AR LBD.[5] This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent gene transcription.[5] However, AR splice variants like AR-V7, which lack the LBD, are constitutively active and can drive tumor growth even in the presence of these drugs.[3][4]

This compound, by binding to the AR NTD, circumvents this resistance mechanism.[3][6] Its binding to the NTD disrupts critical steps in AR signaling for both full-length AR and AR-Vs.[6] Specifically, this compound has been shown to suppress the nuclear translocation and chromatin binding of full-length AR, and to hamper the nuclear localization and homodimerization of AR-V7.[3][7] This multi-faceted inhibition of AR signaling pathways underscores its potential to treat CRPC that has developed resistance to LBD-targeted therapies.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Luciferase Reporter Assay for AR-V7 Transcriptional Activity

This assay is designed to quantify the ability of this compound to inhibit the transcriptional activity of the AR-V7 splice variant.

  • Cell Line and Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Plasmids: The following plasmids are used:

    • A PSA-Luciferase (PSA-Luc) reporter plasmid containing the androgen-responsive promoter of the prostate-specific antigen gene.

    • A pRL-TK plasmid as an internal control for transfection efficiency.

    • An expression plasmid for AR-V7.[6]

  • Transfection: HEK293T cells are seeded in 24-well plates. After 24 hours, cells are co-transfected with the PSA-Luc, pRL-TK, and AR-V7 expression plasmids using a suitable transfection reagent.

  • Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing either DMSO (vehicle control), enzalutamide, or varying concentrations of this compound.

  • Luciferase Assay: After a 24-hour incubation period with the compounds, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity (from PSA-Luc) is normalized to the Renilla luciferase activity (from pRL-TK).

In Vivo Tumor Xenograft Study

This experimental workflow assesses the in vivo efficacy of this compound in a castration-resistant prostate cancer model that is resistant to enzalutamide.

Experimental_Workflow Start Start Cell_Implantation Implant 22Rv1 cells subcutaneously into male nude mice Start->Cell_Implantation Tumor_Growth Allow tumors to grow to a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., 60 mg/kg or 90 mg/kg) or vehicle control via intraperitoneal injection Randomization->Treatment Monitoring Monitor tumor volume and mouse body weight regularly Treatment->Monitoring Endpoint Sacrifice mice at the end of the study Monitoring->Endpoint Analysis Analyze tumor tissue for biomarkers (e.g., apoptosis) Endpoint->Analysis End End Analysis->End

Figure 2. In Vivo Xenograft Study Workflow. This diagram outlines the key steps in the preclinical evaluation of this compound's anti-tumor efficacy in a mouse model.

  • Animal Model: Male immunodeficient mice (e.g., nude mice) are used.

  • Cell Line: The 22Rv1 human prostate cancer cell line, which expresses high levels of AR-V7 and is resistant to enzalutamide, is used.

  • Tumor Implantation: 22Rv1 cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into a control group and one or more this compound treatment groups.

  • Drug Administration: this compound is administered via intraperitoneal injection at specified doses and schedules (e.g., 60 mg/kg daily or 90 mg/kg five times a week). The control group receives the vehicle solution.[6]

  • Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration.

  • Tissue Analysis: At the end of the study, tumors are excised, and may be analyzed for biomarkers of drug activity, such as apoptosis.

Conclusion

This compound represents a significant advancement in the development of therapies for castration-resistant prostate cancer, particularly for patients who have developed resistance to second-generation antiandrogens. Its novel mechanism of targeting the AR N-terminal domain allows it to effectively inhibit both full-length AR and the AR splice variants that drive resistance. The robust preclinical data, demonstrating both in vitro potency and in vivo efficacy in enzalutamide-resistant models, provides a strong rationale for the continued clinical development of this compound as a potential new treatment option for this challenging patient population.

References

Validating the Disruption of AR-V7 Dimerization by SC428: A Comparative Guide with Co-Immunoprecipitation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, is a significant driver of resistance to androgen deprivation therapy in castration-resistant prostate cancer (CRPC).[1][2][3] As AR-V7 lacks the ligand-binding domain targeted by current therapies, strategies to inhibit its function are urgently needed. One promising approach is the disruption of AR-V7 dimerization, a critical step for its transcriptional activity.[4] This guide provides a comparative analysis of SC428, a novel small-molecule inhibitor targeting the AR N-terminal domain (NTD), and its validation in disrupting AR-V7 dimerization using co-immunoprecipitation (co-IP).[1][2][3]

Comparative Analysis of AR-V7 Dimerization Inhibitors

CompoundTarget DomainMechanism of ActionCo-IP Validation of Dimerization DisruptionQuantitative Data (Co-IP)
This compound AR N-Terminal Domain (NTD)Disrupts AR-V7 homodimerization and hampers nuclear localization.[2][5]Yes, qualitatively confirmed by immunoprecipitation assays showing reduced AR-V7 co-precipitation.[5]Not explicitly reported in the reviewed literature.
LLU-206 Not specified (designed based on Enzalutamide (B1683756) structure)Prevents the interaction between ARfl and ARv7.[6]Yes, co-IP using anti-ARfl or anti-ARv7 antibodies demonstrated a reduction in the interaction.[6]Not explicitly reported in the reviewed literature.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz.

AR-V7 Dimerization and Disruption by this compound cluster_0 Normal AR-V7 Function cluster_1 Inhibition by this compound AR-V7_monomer1 AR-V7 Monomer AR-V7_dimer AR-V7 Homodimer AR-V7_monomer1->AR-V7_dimer AR-V7_monomer2 AR-V7 Monomer AR-V7_monomer2->AR-V7_dimer Nuclear_Translocation Nuclear_Translocation AR-V7_dimer->Nuclear_Translocation Nuclear Translocation DNA_Binding DNA_Binding Nuclear_Translocation->DNA_Binding Binds to AREs Gene_Transcription Gene_Transcription DNA_Binding->Gene_Transcription Activates Transcription This compound This compound AR-V7_monomer3 AR-V7 Monomer This compound->AR-V7_monomer3 Blocked_Dimerization Dimerization Blocked AR-V7_monomer3->Blocked_Dimerization AR-V7_monomer4 AR-V7 Monomer AR-V7_monomer4->Blocked_Dimerization No_Transcription No_Transcription Blocked_Dimerization->No_Transcription Inhibition of Downstream Signaling Co-Immunoprecipitation Workflow for Validating AR-V7 Dimerization Disruption Cell_Culture 1. Culture prostate cancer cells (e.g., 22Rv1) expressing tagged and untagged AR-V7 Treatment 2. Treat cells with this compound or vehicle control (DMSO) Cell_Culture->Treatment Lysis 3. Lyse cells to release protein complexes Treatment->Lysis Incubation 4. Incubate lysate with anti-tag antibody (e.g., anti-GFP) Lysis->Incubation Immunoprecipitation 5. Add Protein A/G beads to pull down antibody-protein complexes Incubation->Immunoprecipitation Washing 6. Wash beads to remove non-specific binding proteins Immunoprecipitation->Washing Elution 7. Elute immunoprecipitated proteins Washing->Elution Western_Blot 8. Analyze eluates by Western blot using an anti-AR-V7 antibody Elution->Western_Blot Analysis 9. Quantify the amount of co-precipitated untagged AR-V7 to assess dimerization Western_Blot->Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for SC428

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of SC428, an androgen receptor (AR) inhibitor. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. The following step-by-step instructions are designed to provide clarity for researchers, scientists, and drug development professionals.

Given that this compound is a potent, biologically active compound, it must be handled and disposed of as a hazardous chemical waste.[1][2] All personnel must be trained on these procedures before handling the compound.

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative guidelines for the management of hazardous chemical waste in a laboratory setting. These are general recommendations and may be superseded by institutional or local regulations.

ParameterGuidelineSignificance
Satellite Accumulation Area (SAA) Limit Max. 55 gallons of hazardous waste or 1 quart of acutely toxic wasteExceeding these limits requires removal by Environmental Health and Safety (EHS) within three calendar days.
Acutely Toxic Waste (P-list) Limit Max. 1 quart of liquid or 1 kg of solidStricter limits are in place for highly toxic substances to minimize risk.
Container Fill Level Do not fill liquid waste containers beyond 90% capacityPrevents splashing and allows for vapor expansion.
Waste Accumulation Time Limit Request pickup when container is full or within 180 days of start dateEnsures timely removal and reduces the risk of long-term storage hazards.

Experimental Protocols: Step-by-Step Disposal of this compound

The disposal of this compound and any contaminated materials must be managed to prevent environmental release and comply with all local, state, and federal regulations. The following protocol is based on best practices for the disposal of potent, biologically active research chemicals.

Personal Protective Equipment (PPE) Requirement:

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Gloves: Two pairs of nitrile or other chemically resistant gloves are recommended.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Lab Coat: A dedicated, buttoned lab coat.[2]

  • Respiratory Protection: A fit-tested N95 respirator or higher may be necessary if there is a risk of generating aerosols or dust.

Disposal Procedure:

  • Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, microfuge tubes, gloves, bench paper, and empty vials.

  • Solid Waste Disposal:

    • Collect all solid waste, including contaminated PPE, in a designated, puncture-proof hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound."

    • Keep the container sealed when not in use.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container material must be compatible with the solvent used (e.g., glass for organic solvents).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Crucially, do not dispose of liquid waste containing this compound down the drain.

  • Decontamination of Glassware and Surfaces:

    • Reusable glassware should be decontaminated by soaking in a suitable inactivating solution. Consult your institution's EHS for recommended procedures. This may involve a sodium hypochlorite (B82951) solution followed by a thorough rinse with water and then a solvent like ethanol (B145695) or acetone.

    • Decontaminate work surfaces at the end of each procedure.

  • Final Disposal:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area.

    • Once a waste container is full or the accumulation time limit is approaching, arrange for disposal through your institution's EHS-approved hazardous waste management program. Do not place these containers in the regular trash.

This compound Disposal Workflow

SC428_Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Segregation cluster_containment Waste Containment cluster_final_disposal Final Disposal ppe Wear Appropriate PPE (Double Gloves, Goggles, Lab Coat) generation This compound Experimentation ppe->generation solid_waste Solid Waste (e.g., tips, gloves, vials) generation->solid_waste Segregate liquid_waste Liquid Waste (e.g., solutions) generation->liquid_waste Segregate solid_container Labeled, Puncture-Proof Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling SC428

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe Handling and Disposal of the Androgen Receptor Inhibitor SC428.

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 1898232-70-6). All procedural guidance is based on available safety data sheets and general best practices for laboratory chemical safety.

Personal Protective Equipment (PPE)

According to the available Safety Data Sheet (SDS) from ProbeChem, this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risk. The following personal protective equipment is recommended:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Inspect gloves for integrity before use.
Eye Protection Safety glasses with side shieldsShould be worn at all times when handling the compound.
Skin and Body Protection Laboratory coatTo protect from potential splashes and contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be appropriate.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:
  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.[1]

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[1]

  • Aerosol and Dust Prevention: Avoid the creation of dust or aerosols during handling.[1]

  • Hygiene: Wash hands thoroughly after handling the compound.

Storage Protocol:
  • Short-term (less than 2 weeks): Can be shipped and stored at room temperature.[1]

  • Long-term: Store in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Segregation: Collect all waste materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.

  • Containerization: Use a leak-proof and sealable container for liquid waste. Solid waste should be placed in a securely sealed bag or container.

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.

Signaling Pathway and Experimental Workflow

This compound is a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR). This mechanism allows it to inhibit both full-length AR and its splice variants, which are implicated in castration-resistant prostate cancer.[2][3][4]

SC428_Mechanism_of_Action This compound Mechanism of Action This compound This compound AR_NTD Androgen Receptor N-Terminal Domain (AR-NTD) This compound->AR_NTD Binds to Nuclear_Translocation Nuclear Translocation This compound->Nuclear_Translocation Inhibits Chromatin_Binding Chromatin Binding This compound->Chromatin_Binding Inhibits Gene_Transcription AR-Regulated Gene Transcription This compound->Gene_Transcription Inhibits AR_FL Full-Length AR (AR-FL) AR_NTD->AR_FL AR_V AR Splice Variants (e.g., AR-V7) AR_NTD->AR_V AR_FL->Nuclear_Translocation AR_V->Nuclear_Translocation Nuclear_Translocation->Chromatin_Binding Chromatin_Binding->Gene_Transcription Tumor_Growth Prostate Cancer Tumor Growth Gene_Transcription->Tumor_Growth Promotes

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.

Safe_Handling_Workflow This compound Safe Handling and Disposal Workflow Start Start: Receive this compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Don_PPE Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) Risk_Assessment->Don_PPE Handling Handle in Ventilated Area (e.g., Fume Hood) Don_PPE->Handling Experiment Perform Experiment Handling->Experiment Decontamination Decontaminate Work Surfaces Experiment->Decontamination Waste_Segregation Segregate Contaminated Waste Experiment->Waste_Segregation Decontamination->Waste_Segregation Disposal Dispose of Waste via EHS Waste_Segregation->Disposal Doff_PPE Doff PPE Disposal->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.